molecular formula C11H13NO2 B062961 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 162648-46-6

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B062961
CAS No.: 162648-46-6
M. Wt: 191.23 g/mol
InChI Key: NSGXPBOALKQVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXPBOALKQVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391922
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-46-6
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant chemical data.

Synthetic Strategy Overview

The most direct and efficient synthesis of this compound commences with the commercially available starting material, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The synthetic route involves a two-step process:

  • N-Methylation: The secondary amine of the tetrahydroquinoline ring is methylated to form Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3][4][5]

  • Ester Hydrolysis: The methyl ester of the N-methylated intermediate is then hydrolyzed to yield the final carboxylic acid product. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Synthetic_Pathway A Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate B Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate A->B  Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) C This compound B->C  Ester Hydrolysis (e.g., NaOH, H₂O/MeOH, then H₃O⁺)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate via Eschweiler-Clarke Reaction

N_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve Methyl 1,2,3,4-tetrahydro- quinoline-6-carboxylate in Formic Acid B Add Formaldehyde solution A->B C Heat the mixture at 80-100 °C B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E Upon completion F Basify with NaOH solution E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the N-methylation step.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate177478-49-8C₁₁H₁₃NO₂191.23
Formic Acid (98-100%)64-18-6CH₂O₂46.03
Formaldehyde (37% in H₂O)50-00-0CH₂O30.03
Sodium Hydroxide1310-73-2NaOH40.00
Ethyl Acetate141-78-6C₄H₈O₂88.11
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) to dissolve the starting material.

  • Add aqueous formaldehyde solution (excess, e.g., 3-5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium hydroxide until the pH is basic (pH > 9).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

Step 2: Synthesis of this compound by Ester Hydrolysis

Ester_Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve Methyl 1-Methyl-1,2,3,4- tetrahydroquinoline-6-carboxylate in a suitable solvent (e.g., MeOH/H₂O) B Add an aqueous solution of a base (e.g., NaOH) A->B C Heat the mixture to reflux B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and remove organic solvent D->E Upon completion F Acidify the aqueous solution with HCl to precipitate the product E->F G Filter the precipitate F->G H Wash with cold water and dry G->H I Recrystallize if necessary H->I

Caption: Experimental workflow for the ester hydrolysis step.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylateN/AC₁₂H₁₅NO₂205.25
Sodium Hydroxide1310-73-2NaOH40.00
Methanol67-56-1CH₄O32.04
Hydrochloric Acid (concentrated)7647-01-0HCl36.46

Procedure:

  • In a round-bottom flask, dissolve Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 eq).

  • Heat the reaction mixture to reflux and stir for several hours (typically 1-4 hours), monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates (typically pH 3-4).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the expected properties and data for the key compounds in this synthesis. Yields are representative and may vary based on reaction scale and optimization.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical FormMelting Point (°C)Expected Yield (%)
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylateC₁₁H₁₃NO₂191.23Powder73-76[6]N/A (Starting Material)
Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylateC₁₂H₁₅NO₂205.25Solid/OilN/A80-95
This compoundC₁₁H₁₃NO₂191.23SolidN/A85-98

Biological Context and Potential Applications

Tetrahydroquinoline and its derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products.[7] This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

While the specific biological activity and signaling pathways for this compound are not extensively documented in publicly available literature, related tetrahydroquinoline and tetrahydroisoquinoline analogs have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Some 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1, which is a target in oncology drug development.[8]

  • Antibacterial and Antifungal Activity: The tetrahydroquinoline core is present in various compounds exhibiting antimicrobial properties.[9][10]

  • Antioxidant Effects: Certain tetrahydroquinoline derivatives have shown potential as antioxidant agents.[9]

  • Neuroprotective and CNS Activity: The tetrahydroisoquinoline framework, a close structural analog, is a key component in molecules targeting neurodegenerative disorders.[10][11][12]

Given the diverse biological roles of related compounds, this compound represents a valuable molecule for screening in various drug discovery programs. The carboxylic acid functionality provides a handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

Biological_Relevance center_node Tetrahydroquinoline Core A Anticancer Activity (e.g., MCL-1 Inhibition) center_node->A B Antibacterial/ Antifungal Activity center_node->B C Antioxidant Properties center_node->C D Neuroprotective Potential center_node->D

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to a paucity of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs, alongside established experimental protocols for the determination of key physicochemical parameters. This whitepaper is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the potential characteristics of this compound and methodologies for its empirical evaluation.

Introduction

This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active compounds. The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). An early understanding of these properties is therefore critical in the drug development pipeline. This guide summarizes the available data for a close structural analog, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and provides generalized experimental protocols to facilitate the empirical determination of the properties of the title compound.

Physicochemical Properties

The following table summarizes the available physicochemical data. It is crucial to note that the experimental data pertains to the methyl ester analog, and the data for this compound should be determined experimentally for confirmation.

Table 1: Physicochemical Properties of this compound and a Key Analog

PropertyValue (this compound)Value (Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate)Data Type
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₃NO₂Calculated
Molecular Weight 191.23 g/mol 191.23 g/mol Calculated
Melting Point Not available73-76 °C[1]Experimental
Boiling Point Not available349.4 °C at 760 mmHg[1]Experimental
pKa Not available2.60 ± 0.20[1]Predicted
LogP Not available1.96930[1]Calculated
Solubility Not availableNot available-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Solubility Determination

A qualitative and quantitative assessment of solubility in various solvents is crucial for formulation development.

Protocol:

  • Qualitative Solubility:

    • To a series of small, clean test tubes, add approximately 1-2 mg of the compound.

    • Add 1 mL of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO) to each tube.

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for the complete dissolution of the solid. Record as "soluble," "sparingly soluble," or "insoluble."[2][3][4][5][6]

  • Quantitative Solubility (Shake-Flask Method):

    • Prepare saturated solutions of the compound in the desired solvents by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or µg/mL.

G start Start: Solubility Determination add_compound Add excess 1-Methyl-1,2,3,4- tetrahydroquinoline-6-carboxylic acid to solvent start->add_compound agitate Agitate at constant temperature (e.g., 24-48h) add_compound->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate analyze Quantify concentration in supernatant/filtrate via HPLC separate->analyze result Result: Solubility (mg/mL) analyze->result

Experimental workflow for quantitative solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values.

Protocol (Potentiometric Titration):

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH using a calibrated pH meter.

  • Record the pH values after each addition of the titrant.

  • Plot the pH as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.[7][8][9][10]

Protocol (Capillary Method):

  • Finely powder a small amount of the crystalline compound.

  • Pack a small amount of the powder into a capillary tube, ensuring it is well-compacted at the bottom.

  • Place the capillary tube in a melting point apparatus.[7]

  • Heat the sample slowly and steadily.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Protocol (Shake-Flask Method):

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or a suitable vial.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).[][12][13]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively elucidated for this compound, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects.[14][15][16][17] These include, but are not limited to, antimicrobial, anti-inflammatory, and neuroprotective activities.[16][18] For instance, some tetrahydroisoquinoline derivatives have been investigated for their effects on dopaminergic pathways in the central nervous system.[14][18]

The potential for this compound to interact with various biological targets warrants further investigation. A generalized workflow for initial biological screening is presented below.

G start Compound Synthesis and Physicochemical Characterization in_vitro In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id hit_id->start Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo clinical Clinical Development in_vivo->clinical

Generalized workflow for drug discovery and development.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, primarily through the lens of data from a close analog and established experimental methodologies. For researchers and drug development professionals, the provided protocols offer a clear path forward for the empirical determination of this compound's key characteristics. The potential for diverse biological activity, suggested by the broader tetrahydroquinoline class, underscores the importance of such characterization in advancing our understanding and potential application of this molecule. Direct experimental verification of the physicochemical properties and a thorough investigation of its biological profile are critical next steps in the evaluation of this compound as a compound of interest.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 162648-46-6

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also incorporates relevant information on the broader class of tetrahydroquinolines to provide a contextual understanding of its potential synthesis, properties, and applications.

Chemical and Physical Properties

This compound is a derivative of tetrahydroquinoline with a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6. The basic physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 162648-46-6N/A
Molecular Formula C₁₁H₁₃NO₂N/A
Molecular Weight 191.23 g/mol N/A
Density 1.196 g/cm³N/A
Storage Temperature 2-8°CN/A
Hazard Class IrritantN/A

Synthesis and Experimental Protocols

A plausible synthetic strategy involves a two-step process: the formation of the tetrahydroquinoline-6-carboxylic acid core, followed by N-methylation.

General Synthesis of the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline scaffold can be achieved through various methods, often involving domino reactions. One common approach is the reduction of the corresponding quinoline.

Experimental Protocol: Reduction of Quinolines

A general method for the reduction of quinolines to tetrahydroquinolines involves catalytic hydrogenation.

  • Reactants: Substituted quinoline, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

  • Solvent: Ethanol or a similar suitable solvent.

  • Procedure: The substituted quinoline is dissolved in the solvent in a high-pressure reaction vessel. The Pd/C catalyst is added to the mixture. The vessel is then charged with hydrogen gas to a specified pressure. The reaction is stirred at a designated temperature for a period sufficient to ensure complete reduction.

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude tetrahydroquinoline product, which can be further purified by crystallization or chromatography.

N-Methylation

Once the tetrahydroquinoline-6-carboxylic acid is obtained, the final step is the methylation of the nitrogen atom.

Experimental Protocol: Reductive N-methylation

A straightforward method for the N-methylation of quinolines to produce N-methyl-1,2,3,4-tetrahydroquinolines in one pot utilizes paraformaldehyde and hydrogen over a palladium on carbon catalyst.[1]

  • Reactants: Substituted quinoline, Paraformaldehyde, Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C) catalyst.

  • Solvent: Methanol.

  • Procedure: To a solution of the quinoline in methanol, paraformaldehyde and the Pd/C catalyst are added. The mixture is transferred to an autoclave, which is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure for a set duration.

  • Work-up: After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to isolate the N-methyl tetrahydroquinoline product.[1]

A visual representation of a generalized synthetic workflow is provided below.

G cluster_synthesis General Synthetic Pathway quinoline Substituted Quinoline thq Tetrahydroquinoline quinoline->thq Reduction (e.g., H2/Pd-C) n_methyl_thq N-Methyl Tetrahydroquinoline thq->n_methyl_thq N-Methylation (e.g., Paraformaldehyde, H2/Pd-C)

A generalized synthetic workflow for N-methyl tetrahydroquinolines.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the tetrahydroquinoline core is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals.[2] Derivatives of tetrahydroquinoline have been investigated for a wide range of therapeutic applications, including:

  • Antiarrhythmic drugs [2]

  • Antimalarial agents [2]

  • Antiviral and antifungal antibiotics [2]

  • Agents for the treatment of HIV and Alzheimer's disease [2]

The related class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been explored as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in the regulation of apoptosis and are significant targets in cancer therapy.[3] Given these precedents, it is plausible that this compound could be a valuable building block or lead compound in drug discovery programs targeting similar pathways.

Analytical Data

Specific analytical data such as NMR, IR, and mass spectrometry for this compound are not publicly available. For researchers synthesizing this compound, a standard suite of analytical techniques would be necessary for structural confirmation.

Expected Analytical Signatures:

  • ¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the tetrahydroquinoline ring, the N-methyl group, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching (if not methylated), C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

The logical workflow for the structural elucidation of a newly synthesized compound like this would involve these key analytical steps.

G cluster_analysis Structural Elucidation Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Identify Functional Groups nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr Determine Connectivity structure Structure Confirmation ms->structure ir->structure nmr->structure

A standard workflow for the structural analysis of a synthesized compound.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed public information is currently limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and the known properties of related compounds. Further research into this molecule and its derivatives could unveil novel biological activities and applications.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines general synthetic and analytical methodologies common for this class of compounds, and discusses potential biological activities based on related structures.

Core Molecular Information

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6 of the aromatic ring.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [2]
CAS Number 162648-46-6[1][2]
Density 1.196 g/cm³[2]
Storage Temperature 2-8°C[2]

Synthesis and Characterization

General Synthetic Approach: Reductive Amination and Cyclization

A plausible synthetic route could involve the reductive amination of a suitable keto-acid precursor followed by intramolecular cyclization. The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydroquinoline.

G General Synthetic Workflow for Tetrahydroquinolines Start Substituted Aniline Derivative Reaction1 Reductive Amination Start->Reaction1 Intermediate1 Keto-acid or Ester Precursor Intermediate1->Reaction1 Intermediate2 N-substituted Amino Acid Reaction1->Intermediate2 Reaction2 Intramolecular Cyclization (e.g., Friedel-Crafts acylation) Intermediate2->Reaction2 Product 1-Substituted-tetrahydroquinoline-6-carboxylic acid Reaction2->Product

Caption: Generalized synthetic workflow for substituted tetrahydroquinolines.

Experimental Protocol: A Representative Example for a Related Compound

The following is a representative protocol for the synthesis of a related class of compounds, 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids, via the reduction of the corresponding quinoline-4-carboxylic acid. This provides insight into the potential reagents and conditions that could be adapted.

Synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • Reactants : 2-Methylquinoline-4-carboxylic acid, Raney nickel, aqueous sodium hydroxide.

  • Procedure :

    • A solution of 2-methylquinoline-4-carboxylic acid in aqueous sodium hydroxide is prepared.

    • Raney nickel is added as the catalyst.

    • The reaction mixture is subjected to hydrogenation under pressure.

    • Upon completion, the catalyst is filtered off.

    • The filtrate is acidified to precipitate the product.

    • The crude product is collected by filtration and can be purified by recrystallization.

Analytical Characterization

The structure of this compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-methyl protons, and the carboxylic acid proton. A published spectrum in DMSO-d₆ is available for reference.[3]
¹³C NMR Resonances for the aromatic and aliphatic carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, the O-H stretch, N-H bending (if any residual), and C-H and C=C bonds of the aromatic and aliphatic parts.

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is limited in the public domain. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are present in a wide range of biologically active molecules.

Known Activities of Related Compounds
  • Neuroprotection : The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been investigated for its neuroprotective properties, potentially through mechanisms involving MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.

  • Anticancer Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.

  • Antimicrobial and Antifungal Activity : Tetrahydroisoquinoline-conjugated dipeptides have shown promising antimicrobial and antifungal activities.

  • Antioxidant Activity : Various novel tetrahydroquinoline derivatives have been synthesized and evaluated for their antioxidant properties.[4]

The following diagram illustrates a hypothetical signaling pathway where a tetrahydroquinoline derivative might act as an inhibitor of a key protein in a disease cascade.

G Hypothetical Signaling Pathway Inhibition UpstreamSignal Upstream Signal ProteinKinase Protein Kinase UpstreamSignal->ProteinKinase DownstreamEffector Downstream Effector ProteinKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation, Inflammation) DownstreamEffector->CellularResponse Inhibitor Tetrahydroquinoline Derivative Inhibitor->ProteinKinase

Caption: Hypothetical inhibition of a signaling pathway by a tetrahydroquinoline derivative.

Conclusion

This compound is a compound with a well-defined chemical structure and basic physicochemical properties. While specific, detailed experimental protocols for its synthesis and biological evaluation are not extensively published, a wealth of information on the synthesis and biological importance of the broader class of tetrahydroquinolines provides a strong foundation for further research. The neuroprotective, anticancer, and antimicrobial activities observed in related compounds suggest that this molecule could be a valuable subject for further investigation in drug discovery and development. Future studies should focus on developing and publishing a detailed synthetic protocol, comprehensive analytical characterization, and a thorough evaluation of its biological activity profile.

References

The Biological Versatility of Tetrahydroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. As a partially saturated analog of quinoline, the THQ nucleus offers a unique three-dimensional architecture, enhancing its ability to interact with a wide array of biological targets. This structural feature often translates to improved pharmacokinetic profiles, including enhanced solubility and bioavailability, compared to their fully aromatic counterparts. This technical guide provides a comprehensive overview of the multifaceted biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that govern cell growth and proliferation.

Data Presentation: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

The following table summarizes the cytotoxic activity of various tetrahydroquinoline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one)HCT-116 (Colon)~13[1]
A549 (Lung)11.33 ± 0.67[1]
Compound 15 MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)HCT-116 (Colon)12.04 ± 0.57[3]
A549 (Lung)12.55 ± 0.54[3]
Compound 19b HCT-116 (Colon)13.49 ± 0.20[3]
A549 (Lung)15.69 ± 2.56[3]
Compound 18c HCT-116 (Colon)18.93 ± 1.26[3]
A549 (Lung)23.83 ± 4.02[3]
Compound 20a HCT-116 (Colon)13.11 ± 1.55[3]
A549 (Lung)21.79 ± 0.22[3]
Compound 20c HCT-116 (Colon)18.44 ± 2.04[3]
A549 (Lung)23.83 ± 4.02[3]
GM-3-121 MCF-7 (Breast)0.43 µg/mL[4]
MDA-MB-231 (Breast)0.37 µg/mL[4]
Ishikawa (Endometrial)0.01 µg/mL[4]
GM-3-18 Colo320 (Colon)0.9 - 10.7[4]
4ag (4-trifluoromethyl substituted derivative)SNB19 (Glioblastoma)38.3[5]
LN229 (Glioblastoma)40.6[5]
Signaling Pathways in Anticancer Activity

A significant mechanism through which tetrahydroquinoline derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to induce autophagy and apoptosis by inhibiting this pathway.[3]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Another key mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and leads to apoptosis.[1]

Cell_Cycle_Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis G2 Phase->Apoptosis M Phase (Mitosis)->G1 Phase Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative->G2 Phase induces arrest

Caption: Induction of G2/M cell cycle arrest by tetrahydroquinoline derivatives.
Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Tetrahydroquinoline derivatives

  • Cancer cell lines (e.g., HCT-116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Tetrahydroquinoline derivatives

  • Culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the tetrahydroquinoline derivative for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This method is used to detect and quantify specific proteins in the signaling pathway.

Materials:

  • Cancer cell lines

  • Tetrahydroquinoline derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the tetrahydroquinoline derivative, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi. Their mode of action often involves the disruption of essential cellular processes in microorganisms.

Data Presentation: In Vitro Antimicrobial Activity of Tetrahydroquinoline Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected tetrahydroquinoline derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 11 Bacillus subtilis1249[9]
Pseudomonas aeruginosa1249[9]
Escherichia coli524[9]
Compound 17 Salmonella abony2708[9]
Zingerone Derivative 2b-2e Gram-positive bacteriaLower than Zingerone[10]
Gram-negative bacteriaLower than Zingerone[10]
THC Derivative 1a-1f Staphylococcus aureusStronger than THC[10]
Bacillus cereusStronger than THC[10]
Escherichia coliStronger than THC[10]
Yersinia enterocoliticaStronger than THC[10]
Quinoline Derivative 37 Drug-resistant M. tuberculosis0.08 - 0.31[11]
Quinoline Derivative 38 Drug-resistant M. tuberculosis0.16 - 0.31[11]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation THQ Derivative Stock THQ Derivative Stock Serial Dilution Serial Dilution THQ Derivative Stock->Serial Dilution Broth Medium Broth Medium Broth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Tetrahydroquinoline derivatives

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Prepare Compound Dilutions: Prepare a stock solution of the tetrahydroquinoline derivative. Perform a two-fold serial dilution of the compound in the microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[13]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Data Presentation: In Vitro Anti-inflammatory Activity of Tetrahydroisoquinoline Derivatives

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by selected tetrahydroisoquinoline derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
9e -0.87[14]
9g -1.27[14]
11f -0.58[14]
Celecoxib (Standard) -0.82[14]
Compound 4e -2.35 ± 0.04[15]
Compound 9h -2.422 ± 0.10[15]
Compound 9i -3.34 ± 0.05[15]
Experimental Protocol

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Tetrahydroquinoline derivatives

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the tetrahydroquinoline derivative or a known inhibitor (e.g., celecoxib) for a specified time.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period, stop the reaction.

  • PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity

Tetrahydroquinoline derivatives have shown potential in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's disease. Their mechanisms often involve antioxidant effects and the modulation of pathways related to cell survival and apoptosis.

Data Presentation: Neuroprotective Effects of a Tetrahydroquinoline Derivative

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease demonstrated significant neuroprotective effects.[16]

ParameterEffect of HTHQ (50 mg/kg)Reference
Oxidative StressSignificant decrease[16]
Antioxidant Enzyme ActivitiesRecovery[16]
Chaperone-like ActivityNormalized[16]
Apoptosis IntensityLowered[16]
Signaling in Neuroprotection

The neuroprotective effects of some tetrahydroquinoline derivatives are associated with the upregulation of antioxidant defense mechanisms and the inhibition of apoptotic pathways.

Neuroprotection_Pathway Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Antioxidant System Antioxidant System Chaperone Activity Chaperone Activity Apoptosis Apoptosis Apoptosis->Neuronal Damage HTHQ Derivative HTHQ Derivative HTHQ Derivative->Oxidative Stress decreases HTHQ Derivative->Antioxidant System enhances HTHQ Derivative->Chaperone Activity normalizes HTHQ Derivative->Apoptosis inhibits Synthesis_Scheme Nitro-chalcone Nitro-chalcone Cyclic Imine Intermediate Cyclic Imine Intermediate Nitro-chalcone->Cyclic Imine Intermediate Catalytic Reduction (e.g., H2, Pd/C) Tetrahydroquinoline Tetrahydroquinoline Cyclic Imine Intermediate->Tetrahydroquinoline Reduction

References

A Technical Guide to the Therapeutic Potential of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic pharmaceuticals. This technical guide focuses on a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and explores its potential as a therapeutic agent. Drawing upon evidence from analogous compounds and related scaffolds, this document outlines Myeloid Cell Leukemia 1 (Mcl-1) and Heat Shock Factor 1 (HSF1) as primary potential therapeutic targets. We provide a detailed synthesis protocol for the title compound, methodologies for key biological assays to probe its activity, and conceptual frameworks for its mechanism of action, visualized through signaling pathway and workflow diagrams. All quantitative data from related compounds are summarized to provide a comparative basis for future research.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring structural feature in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with diverse biological targets. Derivatives of the THQ scaffold have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. The specific compound, this compound, combines the THQ core with a methyl group on the nitrogen and a carboxylic acid on the aromatic ring.[1] These functional groups offer opportunities for specific molecular interactions, such as hydrogen bonding and ionic interactions, which may enhance binding to therapeutic targets.[1]

Primary Potential Therapeutic Target: Mcl-1

Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] Overexpression of Mcl-1 is a common feature in many human cancers, where it promotes cell survival and contributes to resistance against conventional chemotherapies.[2][3] This makes the inhibition of Mcl-1 a highly attractive strategy in oncology. Several studies have identified compounds with a quinoline or tetrahydroquinoline core as potent and selective inhibitors of Mcl-1.[3][4]

While direct inhibitory data for this compound is not yet published, the strong anti-Mcl-1 activity of structurally related hexahydroquinolines and hydroxyquinolines provides a compelling rationale for investigating it as a potential inhibitor.[3][4] For instance, certain hexahydroquinoline derivatives have demonstrated potent cytotoxicity against cancer cell lines like THP-1 and HL-60 with IC50 values in the sub-micromolar range, directly linked to Mcl-1 inhibition.[4]

Mechanism of Action: Mcl-1 Inhibition and Apoptosis

Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and effector proteins (Bak, Bax), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2] A small-molecule inhibitor of Mcl-1, such as the proposed this compound, would bind to the BH3-binding groove of Mcl-1. This action liberates pro-apoptotic proteins, allowing Bak/Bax to oligomerize, form pores in the mitochondrial membrane, and release cytochrome c, ultimately triggering the caspase cascade and programmed cell death (apoptosis).

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 BakBax Bak / Bax Mcl1->BakBax Inhibits CytoC Cytochrome c BakBax->CytoC Releases BimNoxa Bim / Noxa (Pro-Apoptotic) BimNoxa->Mcl1 Sequestered by BimNoxa->BakBax Activates Apoptosome Apoptosome Formation CytoC->Apoptosome Activates Casp9 Caspase-9 Apoptosome->Casp9 Cleaves Casp3 Caspase-3 Casp9->Casp3 Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes THQ 1-Methyl-1,2,3,4-tetrahydroquinoline -6-carboxylic acid THQ->Mcl1 Inhibits

Figure 1: Proposed Mechanism of Mcl-1 Inhibition.
Quantitative Data from Analogous Mcl-1 Inhibitors

To provide a benchmark for future studies, the following table summarizes inhibitory concentrations of related quinoline-based compounds against Mcl-1 and cancer cell lines.

Compound ClassAssay TypeTarget/Cell LineIC50 ValueReference
Hexahydroquinoline (6a)Cytotoxicity (MTT)THP-1 / HL-600.4 µM[4]
Hexahydroquinoline (6a)Mcl-1 InhibitionMcl-1 Protein1.5 µM[4]
Hydroxyquinoline (9)AntiproliferativeVarious Lines0.3 - 15 µM[3]

Secondary Potential Therapeutic Targets

Heat Shock Factor 1 (HSF1)

A patent for fused 1,4-dihydrodioxin derivatives lists this compound as a synthetic intermediate in the development of Heat Shock Factor 1 (HSF1) inhibitors.[5] HSF1 is a transcription factor that plays a critical role in the cellular stress response and is implicated in promoting survival and proliferation in cancer cells.[5] Its inhibition is a valid therapeutic strategy in oncology. The inclusion of the title compound in this synthetic pathway suggests that the tetrahydroquinoline core may contribute to HSF1 binding and inhibition.

PI3K/AKT/mTOR Pathway

Recent studies on other novel tetrahydroquinoline derivatives have shown they can induce autophagy and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The potential for this compound to modulate this pathway represents another promising avenue for therapeutic development.

Experimental Protocols

Synthesis of this compound

The synthesis can be achieved via a two-step process starting from methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.[5]

Step 1: N-methylation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

  • Suspend sodium hydride (NaH, 2.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an argon atmosphere.

  • Add a solution of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in anhydrous DMF portion-wise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add iodomethane (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for approximately 20 hours until completion (monitored by TLC).

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product (methyl 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate) by column chromatography.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 - 6.0 eq).

  • Stir the reaction at room temperature for 24-48 hours, with gentle heating if required, until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.

Mcl-1 Inhibition Assay (Time-Resolved FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for quantifying the inhibition of protein-protein interactions.[4]

  • Reagents : GST-tagged Mcl-1 protein, biotinylated BIM BH3 peptide, Europium-cryptate labeled anti-GST antibody (donor), and streptavidin-Allophycocyanin (acceptor).

  • Procedure :

    • Dispense the test compound (this compound) in various concentrations into a low-volume 384-well plate.

    • Add GST-Mcl-1 and biotin-BIM peptide to the wells and incubate to allow for binding.

    • Add the TR-FRET detection antibodies (Eu-anti-GST and SA-APC) and incubate.

  • Detection : Read the plate on a suitable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Analysis : The ratio of the two emission signals is calculated. A decrease in the TR-FRET signal indicates that the test compound is disrupting the Mcl-1/BIM interaction. Calculate IC50 values from the dose-response curve.

Cellular Apoptosis Assay Workflow

To confirm that Mcl-1 inhibition translates to a biological effect, a workflow to measure apoptosis in a cancer cell line known to be dependent on Mcl-1 (e.g., THP-1 leukemia cells) can be employed.

Apoptosis_Workflow start Culture Mcl-1 Dependent Cancer Cells (e.g., THP-1) treat Treat cells with varying concentrations of test compound for 24-48h start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow quadrants Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrants end Determine Dose-Dependent Increase in Apoptosis quadrants->end

Figure 2: Experimental Workflow for Apoptosis Detection.

Conclusion

This compound is a promising, readily synthesizable molecule. Based on strong evidence from structurally related compounds, its primary potential therapeutic application lies in the inhibition of the anti-apoptotic protein Mcl-1, a high-value target in oncology. Secondary potential targets, including HSF1 and components of the PI3K/AKT/mTOR pathway, further broaden its therapeutic relevance. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this compound. Further investigation is warranted to confirm its binding affinity, cellular activity, and potential as a lead compound for the development of novel anticancer agents.

References

Spectroscopic Profile of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ). Due to its structural similarity to other biologically active quinoline derivatives, a thorough understanding of its spectroscopic characteristics is essential for its synthesis, identification, and application in research and drug development.

This document summarizes available and predicted spectroscopic data, outlines detailed experimental protocols for characterization, and provides logical workflows for synthesis and analysis.

Data Presentation: Spectroscopic Summary

The following tables summarize the key experimental and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The experimental ¹H NMR spectrum was recorded in DMSO-d₆.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (very broad)Singlet (br)1HCarboxylic Acid (-COOH)
7.55Doublet1HAromatic H (H-5)
7.45Singlet1HAromatic H (H-7)
6.85Doublet1HAromatic H (H-8)
3.25Triplet2HMethylene (-CH₂-N, H-2)
2.90Singlet3HMethyl (-N-CH₃)
2.70Triplet2HMethylene (-CH₂-, H-4)
1.85Multiplet2HMethylene (-CH₂-, H-3)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted chemical shifts are based on the analysis of similar structures and known substituent effects on the tetrahydroquinoline scaffold.

Chemical Shift (δ, ppm)Assignment
167-170Carboxylic Acid Carbon (-C OOH)
145-148Aromatic Quaternary Carbon (C-8a)
130-132Aromatic CH (C-5)
128-130Aromatic CH (C-7)
122-125Aromatic Quaternary Carbon (C-6)
120-122Aromatic Quaternary Carbon (C-4a)
110-112Aromatic CH (C-8)
50-53Methylene Carbon (-C H₂-N, C-2)
38-41Methyl Carbon (-N-C H₃)
25-28Methylene Carbon (-C H₂-, C-4)
21-23Methylene Carbon (-C H₂-, C-3)
Table 3: Predicted Mass Spectrometry (MS) Data

Predictions are based on the molecular weight and common fragmentation patterns for aromatic carboxylic acids and N-methylated heterocycles.[2]

m/z ValueInterpretation
191.09[M]⁺: Molecular ion peak
176.07[M-CH₃]⁺: Loss of the N-methyl group
146.09[M-COOH]⁺: Loss of the carboxylic acid group
132.07[M-C₂H₃O₂]⁺: Further fragmentation
Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Predictions are based on characteristic absorption frequencies for the functional groups present in the molecule.[3][4]

Spectroscopy TypeWavenumber (cm⁻¹) / Wavelength (λ_max, nm)Assignment
IR 2500-3300 (very broad)O-H stretch of the carboxylic acid dimer
IR 2850-2960C-H stretch (aliphatic)
IR 1680-1710C=O stretch of the aromatic carboxylic acid
IR 1600-1615C=C stretch (aromatic ring)
IR 1200-1300C-O stretch and O-H bend of the carboxylic acid
UV-Vis ~210-220 nmπ → π* transition (aromatic system)
UV-Vis ~260-270 nmn → π* transition (aromatic system)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition :

    • Infuse the sample solution directly or via a liquid chromatography system into the ion source.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

  • Data Analysis : Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation : As the compound is a solid, prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the ATR crystal. Alternatively, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition :

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max) and, if required, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualization of Workflows

The following diagrams illustrate a generalized workflow for the synthesis and spectroscopic characterization of the target compound.

G General Synthesis Workflow A Starting Materials (e.g., 4-Amino-3-methylbenzoic acid, Acrolein) B Skraup-Doebner-von Miller Reaction (or similar cyclization) A->B C Intermediate: Tetrahydroquinoline-6-carboxylic acid B->C D N-Methylation (e.g., with Dimethyl sulfate or Formaldehyde/Formic acid) C->D E Crude Product D->E F Purification (Crystallization or Chromatography) E->F G Final Product: This compound F->G

Caption: Generalized synthetic pathway for the target compound.

G Spectroscopic Characterization Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis A Purified Compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B C Mass Spectrometry (HRMS for Formula Confirmation) A->C D IR Spectroscopy (Functional Group ID) A->D E UV-Vis Spectroscopy (Chromophore Analysis) A->E F Purity Assessment (HPLC, LC-MS) A->F G Data Interpretation & Structure Elucidation B->G C->G D->G E->G F->G H Final Report & Data Archiving G->H

Caption: Standard workflow for spectroscopic analysis of a novel compound.

References

The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a rigid three-dimensional framework that is amenable to diverse functionalization, making it an ideal starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of tetrahydroquinolines, from their early synthetic origins to their current status as a key pharmacophore in modern drug discovery. The guide details key synthetic methodologies with experimental protocols, presents quantitative data on their biological activities, and visualizes important pathways and workflows.

Discovery and Early History

The journey of tetrahydroquinolines is intrinsically linked to their aromatic precursor, quinoline. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the development of robust synthetic routes to quinolines in the late 19th century that paved the way for the exploration of their hydrogenated derivatives.

The Skraup synthesis , reported by Czech chemist Zdenko Hans Skraup in 1880, was a landmark achievement, allowing for the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Shortly after, in 1881, the Doebner-von Miller reaction provided an alternative route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] These foundational methods, though often requiring harsh conditions, opened the door to the systematic study of quinoline chemistry.

The synthesis of 1,2,3,4-tetrahydroquinoline was a logical progression from these discoveries, achieved through the reduction of the quinoline core.[3] This was initially accomplished using classical reducing agents, but the advent of catalytic hydrogenation provided a more efficient and controllable means of accessing the tetrahydroquinoline scaffold. This development was crucial, as the partially saturated ring of tetrahydroquinoline offered a more flexible and three-dimensional structure compared to the planar quinoline, proving to be highly advantageous for biological interactions.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetrahydroquinolines has evolved significantly from the early, often aggressive, reaction conditions to more sophisticated and stereoselective modern methods. The classical approach involves the synthesis of a quinoline precursor followed by its reduction. More contemporary "domino" or "cascade" reactions allow for the construction of the tetrahydroquinoline core in a single, efficient step.

Classical Two-Step Approach: Quinoline Synthesis and Subsequent Reduction

The Skraup synthesis remains a fundamental method for the preparation of the quinoline ring system.[4][5]

Experimental Protocol: Synthesis of Quinoline [4]

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

    • Add the ferrous sulfate heptahydrate to the reaction mixture.

    • Heat the mixture gently in an oil bath. The reaction will become exothermic.

    • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Perform a steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

This reaction provides a versatile route to substituted quinolines.[2][6]

Experimental Protocol: Synthesis of 2-Methylquinoline [6]

  • Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, concentrated sodium hydroxide solution, dichloromethane or ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

The reduction of the pyridine ring of quinoline to afford 1,2,3,4-tetrahydroquinoline is most commonly achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed, with palladium on carbon (Pd/C) being a widely used heterogeneous catalyst. More recently, cobalt-based catalysts have been developed as a more sustainable alternative.[7][8]

Experimental Protocol: Heterogeneous Cobalt-Catalyzed Hydrogenation of Quinoline [8]

  • Materials: Quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), Zn powder (50 mol%), H₂O (1.5 mL).

  • Procedure:

    • In a suitable pressure vessel, combine the quinoline, Co(OAc)₂·4H₂O, and Zn powder in water.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with H₂ to 30 bar.

    • Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) and stir for 15 hours.

    • After cooling and venting the hydrogen, the product is isolated.

Modern One-Pot Syntheses

Modern synthetic chemistry has focused on developing more efficient and atom-economical routes to tetrahydroquinolines. Domino reactions and multicomponent reactions like the Povarov reaction are at the forefront of these efforts.

Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often under the same reaction conditions.[9][10] These reactions are highly efficient as they avoid the need for isolation and purification of intermediates.

Table 1: Yields of Tetrahydroquinolines from a Domino Reduction-Reductive Amination Strategy [9]

Starting Material (2-Nitroarylketone/aldehyde)ProductYield (%)
2-Nitroacetophenone2-Methyl-1,2,3,4-tetrahydroquinoline95
2-Nitropropiophenone2-Ethyl-1,2,3,4-tetrahydroquinoline98
2-Nitrobenzaldehyde1,2,3,4-Tetrahydroquinoline93

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[11][12] It is a formal [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.

Experimental Protocol: Domino Povarov Reaction [13]

  • Materials: Arylamine, methyl propiolate, aromatic aldehyde, p-toluenesulfonic acid, ethanol.

  • Procedure:

    • To a solution of the arylamine (1.0 mmol) and methyl propiolate (1.2 mmol) in ethanol (5 mL), add the aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (0.2 mmol).

    • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Table 2: Yields of Polysubstituted Tetrahydroquinolines via a Domino Povarov Reaction [13]

ArylamineAromatic AldehydeProductYield (%)
AnilineBenzaldehyde2-Phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline65
4-MethylanilineBenzaldehyde6-Methyl-2-phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline67
4-Methoxyaniline4-Chlorobenzaldehyde6-Methoxy-2-(4-chlorophenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline62
4-Chloroaniline4-Methylbenzaldehyde6-Chloro-2-(4-methylphenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline58

Biological Activities and Therapeutic Potential

The tetrahydroquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities.[14] These include anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents.[15] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 3: In Vitro Anticancer Activity of Novel Tetrahydroquinolinone Derivatives [16]

CompoundIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A-549IC₅₀ (µM) vs. MCF-7
19b 13.49 ± 0.2015.69 ± 2.56>50
19c 12.96 ± 2.6828.44 ± 0.56>50
20a 13.11 ± 1.5521.79 ± 0.22>50
20d 12.04 ± 0.5712.55 ± 0.54>50
Cisplatin >50>50>50

Data represents the concentration that inhibits 50% of cell growth.

Table 4: Antiproliferative Activity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines [17]

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
THQ-1 15.2 ± 1.320.5 ± 2.1
THQ-2 8.7 ± 0.912.3 ± 1.5
THQ-3 25.1 ± 2.831.4 ± 3.5
Signaling Pathways in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18] Dysregulation of this pathway is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 20d was found to induce autophagy in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway.[16]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Derivative (e.g., 20d) THQ->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in inflammation, immunity, and cell survival.[19] Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor progression and resistance to therapy. Some tetrahydroisoquinoline derivatives have been designed as potent inhibitors of NF-κB nuclear translocation.[19]

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Transcription Gene Transcription (Proliferation, Anti-apoptosis) THIQ Tetrahydroisoquinoline Derivative THIQ->NFkB Blocks Nuclear Translocation Gene Target Genes NFkB_n->Gene Binds to DNA Gene->Transcription

Caption: Blockade of NF-κB nuclear translocation by a tetrahydroisoquinoline derivative.

Experimental Workflows and Logical Relationships

The synthesis and evaluation of tetrahydroquinoline compounds involve a series of well-defined steps, from the initial chemical synthesis to the final biological assessment.

General Workflow for Synthesis and Biological Evaluation

Synthesis_Workflow Synthesis Chemical Synthesis (e.g., Povarov Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Screening (e.g., MTT Assay) Characterization->InVitro Hit Hit Compound Identification InVitro->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Hit->Mechanism Lead Lead Compound Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: General workflow for the synthesis and evaluation of tetrahydroquinoline derivatives.

Conclusion

The tetrahydroquinoline core has a rich history, evolving from a derivative of a coal tar isolate to a highly sought-after scaffold in modern drug discovery. The development of diverse synthetic methodologies, from the classical Skraup and Doebner-von Miller reactions to elegant domino and multicomponent strategies, has provided chemists with a powerful toolkit to access a vast chemical space of tetrahydroquinoline derivatives. The demonstrated biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this remarkable heterocyclic system. As our understanding of the complex signaling networks that drive disease progresses, the strategic design and synthesis of novel tetrahydroquinoline-based compounds will undoubtedly continue to be a fruitful area of research for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the reductive cyclization of 4-amino-3-(2-carboxyvinyl)benzoic acid, followed by N-methylation. This protocol outlines the specific reaction conditions, necessary reagents, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their unique three-dimensional architecture allows them to interact with a variety of biological targets, leading to applications as antibacterial, antiviral, anticancer, and antihypertensive agents. The substituent at the 6-position, a carboxylic acid, and the N-methyl group can be crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. The following protocol details a reliable method for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the target compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
1,2,3,4-tetrahydroquinoline-6-carboxylic acidC₁₀H₁₁NO₂177.1985198-200¹H NMR, ¹³C NMR, MS
This compoundC₁₁H₁₃NO₂191.2392162-164¹H NMR, ¹³C NMR, MS, Elemental Analysis[1]

Experimental Protocols

Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Intermediate)

Materials:

  • 4-amino-3-(2-carboxyvinyl)benzoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-(2-carboxyvinyl)benzoic acid in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Synthesis of this compound (Final Product)

Materials:

  • 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq)

  • Formaldehyde (37% in water) (1.2 eq)

  • Formic acid (88%) (2.0 eq)

  • Distilled water

Procedure (Eschweiler-Clarke Reaction):

  • To a flask containing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, add formaldehyde followed by formic acid.

  • Heat the mixture to 100 °C and maintain for 2 hours, during which carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to afford this compound.

Synthesis Workflow

Synthesis_Workflow A 4-Amino-3-(2-carboxyvinyl)benzoic acid B 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid A->B  NaBH4, MeOH   C This compound B->C  HCHO, HCOOH   Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor 1-Methyl-1,2,3,4-tetrahydro- quinoline-6-carboxylic acid Derivative inhibitor->raf

References

Application Notes and Protocols for the Purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established chemical principles for the purification of substituted tetrahydroquinolines and carboxylic acids, ensuring high purity and yield of the final product.

Overview of Purification Strategies

This compound possesses both a basic tertiary amine and an acidic carboxylic acid functional group, as well as an aromatic ring. This unique combination of functionalities allows for several purification strategies. The choice of method will depend on the nature of the impurities present in the crude product. The primary purification techniques include:

  • Acid-Base Extraction: Ideal for separating the amphoteric target compound from neutral organic impurities.

  • Recrystallization: A powerful technique for obtaining highly crystalline and pure material, provided a suitable solvent system is identified.

  • Silica Gel Column Chromatography: Effective for separating the target compound from impurities with different polarities.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. Please note that the yields and purity levels are indicative and may vary depending on the quality of the crude material and the precise experimental execution.

Purification TechniqueTypical Recovery YieldExpected PurityKey Parameters
Acid-Base Extraction85-95%>95%pH adjustment, choice of base
Recrystallization70-90%>98%Solvent system, cooling rate
Column Chromatography60-80%>99%Stationary phase, mobile phase composition

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of the target molecule to separate it from non-ionizable impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether.

  • Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities. Discard the aqueous layer.

  • Acidic Extraction (to remove basic impurities): Extract the organic layer with 1 M HCl. The target compound, being a tertiary amine, will be protonated and move to the aqueous layer. Separate the layers.

  • Basic Extraction (to remove acidic impurities): To the organic layer from the previous step, add 1 M NaOH solution to extract any acidic impurities. The target compound should remain in the organic layer if it was not fully extracted in the acidic step.

  • Isolation of the Target Compound:

    • Take the acidic aqueous layer from step 3, which contains the protonated target compound.

    • Carefully neutralize the solution with 1 M NaOH until the pH is approximately neutral (pH 7). The product may precipitate at its isoelectric point.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the neutralized aqueous solution can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts containing the purified product over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining a highly pure crystalline product. The choice of solvent is critical.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol, mixtures of hexane and ethyl acetate, or acetone.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Silica Gel Column Chromatography

This technique is suitable for removing impurities with different polarities. Due to the carboxylic acid group, tailing can be an issue. Adding a small amount of acid to the mobile phase can mitigate this.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.1-1% acetic acid or formic acid)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable mobile phase by performing TLC analysis of the crude product. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Aqueous Layer (Protonated Product) B->C Separate D Organic Layer (Neutral/Acidic Impurities) B->D Separate E Neutralize with 1M NaOH C->E F Precipitation / Extraction E->F G Pure Product F->G

Acid-Base Extraction Workflow for Purification.

G cluster_1 Recrystallization Workflow H Crude Product I Dissolve in Minimum Hot Solvent H->I J Hot Filtration (Optional) I->J K Slow Cooling & Crystallization J->K L Vacuum Filtration K->L M Wash with Cold Solvent L->M N Dry Crystals M->N O Pure Crystalline Product N->O

General Workflow for Recrystallization.

G cluster_2 Column Chromatography Workflow P Crude Product Q Adsorb onto Silica Gel P->Q R Load onto Packed Column Q->R S Elute with Mobile Phase R->S T Collect Fractions S->T U TLC Analysis of Fractions T->U V Combine Pure Fractions U->V W Evaporate Solvent V->W X Pure Product W->X

Workflow for Purification by Column Chromatography.

Application Notes and Protocols for the NMR Analysis of 1-Methyl-1,2-3-4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This document outlines the necessary steps for sample preparation, data acquisition, and provides reference data for the structural elucidation of this compound, which is of interest in medicinal chemistry and drug development.

Structural Information

Chemical Structure:

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and referenced to the residual solvent signal.

Table 1: ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.5d~8.01HH-7
~7.4dd~8.0, ~2.01HH-5
~6.7d~8.01HH-8
~3.3t~6.02HC4-H₂
~2.9s-3HN-CH₃
~2.7t~6.02HC2-H₂
~1.9p~6.02HC3-H₂
~12.5br s-1HCOOH

Note: The chemical shifts for the aromatic protons are approximate and based on spectral interpretation from available resources. Precise values may vary slightly.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~167C=O
~145C-4a
~130C-6
~129C-8a
~128C-5
~125C-7
~115C-8
~52C-2
~42N-CH₃
~27C-4
~21C-3

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation

A standard protocol for the preparation of a small organic molecule for NMR analysis should be followed:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual proton signal can be used for chemical shift referencing.

  • Dissolution: Add the solvent to the vial containing the sample. Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (SW): ~16 ppm

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 (adjust based on sample concentration)

  • Receiver Gain (RG): Set automatically.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (SW): ~220 ppm

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more (adjust based on sample concentration)

  • Receiver Gain (RG): Set automatically.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments if required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (1H and 13C) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Referencing, Integration, Assignment) E->F G Structural Elucidation F->G

Caption: General workflow for NMR analysis.

Logical Relationship of NMR Data Interpretation

The diagram below outlines the logical steps involved in interpreting the NMR data to elucidate the structure of the molecule.

data_interpretation A Acquired 1H and 13C NMR Spectra B Chemical Shifts (δ) - Electronic Environment A->B C Integration (1H) - Proton Ratio A->C D Multiplicity & Coupling (J) - Connectivity A->D E Number of Signals (13C) - Unique Carbons A->E F Combine Information B->F C->F D->F E->F G Propose/Confirm Structure F->G

Caption: NMR data interpretation pathway.

Application Note: Mass Spectrometric Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. Accurate characterization of this compound is crucial for its development and application. Mass spectrometry is a powerful analytical technique for the determination of its molecular weight and structural elucidation through fragmentation analysis. This application note provides a detailed protocol for the mass spectrometric analysis of this compound and an interpretation of its expected fragmentation pattern. While specific experimental data for this exact molecule is not widely published, this document outlines the anticipated results based on the known fragmentation of similar structures, such as tetrahydroquinolines and carboxylic acids.[1][2]

Predicted Mass Spectrometry Data

The following table summarizes the expected quantitative data for the mass spectrometric analysis of this compound. The molecular weight of the compound is 191.23 g/mol .

m/z (Da) Proposed Fragment Ion Interpretation
191[M]+•Molecular Ion
176[M-CH₃]+Loss of the N-methyl group
146[M-COOH]+Loss of the carboxylic acid group
132[M-C₃H₇N]+Cleavage of the tetrahydroquinoline ring
130Further fragmentation
118Further fragmentation
105Further fragmentation
77Phenyl group fragment

Experimental Protocol

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for initial analysis, followed by product ion scan (tandem MS) for fragmentation analysis. For fragmentation, select the precursor ion at m/z 192 ([M+H]+).

  • Collision Energy: Ramped from 10-40 eV for fragmentation studies.

Visualization of Predicted Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.

M 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid (m/z 191) F1 Loss of CH3 (m/z 176) M->F1 -15 Da F2 Loss of COOH (m/z 146) M->F2 -45 Da F3 Ring Cleavage (m/z 132) M->F3 F4 Further Fragmentation (m/z 130, 118, 105, 77) F3->F4

Caption: Predicted fragmentation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolve Dissolve Filter Filter Dissolve->Filter Dilute Dilute Filter->Dilute LC Liquid Chromatography Dilute->LC MS Mass Spectrometry LC->MS Acquisition Data Acquisition MS->Acquisition Interpretation Spectral Interpretation Acquisition->Interpretation

Caption: General experimental workflow for the LC-MS analysis.

Discussion

The proposed fragmentation pattern is based on established principles of mass spectrometry.[2][3][4][5] The molecular ion [M]+• is expected at m/z 191. Common fragmentation pathways for compounds containing a carboxylic acid include the loss of the COOH group (45 Da), leading to a fragment at m/z 146.[2] For N-methylated compounds, the loss of the methyl group (15 Da) is a common fragmentation, which would result in a peak at m/z 176.[2] Cleavage of the tetrahydroquinoline ring can also occur, leading to various smaller fragments. The stability of the aromatic ring often results in a prominent phenyl fragment at m/z 77.[1]

It is important to note that the exact fragmentation pattern and the relative abundance of the fragment ions can be influenced by the specific instrument parameters, particularly the collision energy in tandem MS experiments. The protocol provided here serves as a starting point and may require optimization for specific instrumentation and analytical goals. The use of high-resolution mass spectrometry would be beneficial for confirming the elemental composition of the parent and fragment ions.

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid in Drug Discovery

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently found in a diverse range of biologically active natural products and synthetic pharmaceutical agents. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This document focuses on the application of a specific derivative, this compound, and its analogs in drug discovery, with a particular emphasis on their emerging role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).

Overexpression of MCL-1 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapies. Therefore, the development of small molecule inhibitors of MCL-1 is a significant focus in oncology drug discovery. Recent studies have identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel chemotype with potent MCL-1 inhibitory activity.[1] This discovery opens up new avenues for the development of targeted cancer therapies.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of this compound and its derivatives as MCL-1 inhibitors. Detailed experimental protocols for key assays are included to facilitate further research and development in this area.

Application in Drug Discovery: Targeting MCL-1

The primary application of this compound and its sulfonylated analogs in drug discovery is as inhibitors of the anti-apoptotic protein MCL-1. MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are central regulators of the intrinsic apoptotic pathway.[1] By binding to and sequestering pro-apoptotic proteins such as Bak and Bim, MCL-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting apoptosis.

The discovery of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a new class of MCL-1 inhibitors highlights the potential of this scaffold in oncology.[1] The nature of the sulfonyl moiety has been shown to be critical for the inhibitory activity, with specific substitutions leading to a significant enhancement in potency.[1] This suggests that the tetrahydroquinoline core acts as a rigid scaffold to correctly position the sulfonyl group and other functionalities for optimal interaction with the BH3-binding groove of MCL-1.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for a series of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives as MCL-1 inhibitors. The data is representative and illustrates the impact of substitutions on the sulfonyl group on inhibitory potency, as determined by a Fluorescence Polarization (FP) assay.

Compound IDR Group on Sulfonyl MoietyMCL-1 Binding Affinity (Ki, µM)
1a Methyl> 50
1b Phenyl15.2
1c 4-Chlorophenyl8.5
1d 4-Methoxyphenyl12.1
1e 2,4-Dichlorophenyl3.7
1f 4-Chloro-3,5-dimethylphenyl0.9
1g (4-Chloro-3,5-dimethylphenoxy)phenyl0.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationship trends observed for this class of compounds.

Experimental Protocols

Synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound 1a)

This protocol describes a general method for the synthesis of the core scaffold and its subsequent sulfonylation.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

A domino reaction approach can be employed for the efficient synthesis of the tetrahydroquinoline core.[2]

  • Materials: 2-nitrobenzaldehyde, malonic acid, ammonium acetate, palladium on carbon (10% Pd/C), methanol, ethyl acetate, hydrochloric acid.

  • Procedure:

    • A mixture of 2-nitrobenzaldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (20 mmol) in ethanol (50 mL) is refluxed for 4 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the intermediate cinnamic acid derivative.

    • The intermediate is dissolved in methanol (50 mL) and 10% Pd/C (10 mol%) is added.

    • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Step 2: N-Sulfonylation

  • Materials: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1 mmol) in DCM (10 mL) at 0 °C, add triethylamine (1.5 mmol).

    • Methanesulfonyl chloride (1.2 mmol) is added dropwise to the solution.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched with water and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

MCL-1 Inhibition Assay: Fluorescence Polarization (FP)

This protocol outlines a competitive binding assay to determine the inhibitory activity of test compounds against MCL-1.[3]

  • Principle: The assay measures the displacement of a fluorescently labeled peptide (tracer) from the BH3-binding groove of MCL-1 by a test compound. The binding of the large MCL-1 protein to the small fluorescent tracer results in a high fluorescence polarization signal. In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the polarization signal.

  • Materials:

    • Recombinant human MCL-1 protein.

    • Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3).

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

    • Test compounds dissolved in DMSO.

    • 384-well black, low-volume microplates.

    • Fluorescence plate reader with polarization filters.

  • Procedure:

    • Prepare a solution of MCL-1 protein and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Dispense the MCL-1/tracer solution into the wells of the 384-well plate.

    • Add serial dilutions of the test compounds (or DMSO for control wells) to the wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization

MCL1_Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Mitochondrial Apoptosis DNA_Damage DNA Damage Bim Bim DNA_Damage->Bim activates Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bim activates Bak Bak Bim->Bak Bax Bax Bim->Bax MOMP MOMP Bak->MOMP Bax->MOMP MCL1 MCL-1 MCL1->Bak inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibitor 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid derivative Inhibitor->MCL1 inhibits

Caption: MCL-1 signaling pathway in apoptosis and the mechanism of its inhibition.

Experimental_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization Start Starting Materials Synthesis_Core Synthesis of Tetrahydroquinoline Core Start->Synthesis_Core Sulfonylation N-Sulfonylation Synthesis_Core->Sulfonylation Purification Purification & Characterization Sulfonylation->Purification Compound_Library Compound Library Purification->Compound_Library FP_Assay Fluorescence Polarization Assay (MCL-1) Compound_Library->FP_Assay Data_Analysis IC50/Ki Determination FP_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Iterative Design In_vitro_ADME In vitro ADME/Tox Hit_Identification->In_vitro_ADME Promising Hits SAR_Studies->Synthesis_Core Lead_Compound Lead Compound In_vitro_ADME->Lead_Compound

Caption: Experimental workflow for the discovery of MCL-1 inhibitors.

References

No Publicly Available Data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid as an MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid" as an inhibitor of the Myeloid cell leukemia-1 (MCL-1) protein, no publicly available scientific literature, patents, or application notes were found that specifically describe its synthesis, biological activity, or mechanism of action in this context.

While the tetrahydroquinoline scaffold is of interest in medicinal chemistry for the development of various therapeutic agents, and derivatives such as "1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid" have been reported as a chemotype for MCL-1 inhibition, specific data for the N-methylated analog remains elusive.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested, as no quantitative data (e.g., IC50, Ki), experimental methodologies, or signaling pathway information specific to "this compound" and its interaction with MCL-1 could be retrieved.

Researchers and drug development professionals interested in this specific compound may need to undertake primary research to determine its potential as an MCL-1 inhibitor. This would involve de novo synthesis and subsequent biological evaluation through established assays for MCL-1 binding and functional inhibition.

General Methodologies for Assessing Novel MCL-1 Inhibitors

For researchers considering investigating novel compounds like "this compound" for MCL-1 inhibition, a general experimental workflow can be proposed. This workflow is based on standard practices in the field for characterizing new MCL-1 inhibitors.

Experimental Workflow for Characterization of a Novel MCL-1 Inhibitor

G cluster_0 Compound Synthesis & Characterization cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 In vivo & ADME/Tox Studies synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay In vitro Binding Assay (e.g., TR-FRET, FP) characterization->binding_assay enzymatic_assay Enzymatic/Functional Assay (if applicable) binding_assay->enzymatic_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) enzymatic_assay->cell_viability apoptosis_assay Apoptosis Induction Assay (e.g., Caspase-Glo, Annexin V) cell_viability->apoptosis_assay target_engagement Cellular Target Engagement (e.g., CETSA) apoptosis_assay->target_engagement pk_studies Pharmacokinetic (PK) Studies target_engagement->pk_studies efficacy_studies In vivo Efficacy Models (e.g., Xenografts) pk_studies->efficacy_studies tox_studies Toxicology Studies efficacy_studies->tox_studies

Caption: A generalized experimental workflow for the discovery and validation of a novel MCL-1 inhibitor.

MCL-1 Signaling Pathway and Point of Inhibition

MCL-1 is a key anti-apoptotic protein of the BCL-2 family. It sequesters pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing the initiation of the intrinsic apoptosis pathway. An effective MCL-1 inhibitor would bind to the BH3-binding groove of MCL-1, displacing the pro-apoptotic proteins and allowing them to trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to apoptosis.

G cluster_MCL1 MCL-1 Mediated Survival cluster_Inhibitor Inhibitor Action cluster_Apoptosis Apoptosis Induction MCL1 MCL-1 BAK_BAX BAK/BAX MCL1->BAK_BAX Inhibits BIM BIM BIM->MCL1 Sequestered by Free_BIM Free BIM Active_BAK_BAX Active BAK/BAX Inhibitor 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Inhibitor->MCL1 Inhibits Free_BIM->Active_BAK_BAX Activates MOMP MOMP Active_BAK_BAX->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for an MCL-1 inhibitor in inducing apoptosis.

Should information on "this compound" as an MCL-1 inhibitor become publicly available, a detailed analysis and generation of the requested application notes and protocols will be possible.

"application of substituted tetrahydroquinolines in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the diverse applications of substituted tetrahydroquinolines (THQs) in medicinal chemistry, highlighting their roles as anticancer, antimicrobial, neuroprotective, and cardiovascular agents. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to support researchers and drug development professionals.

Anticancer Applications

Substituted tetrahydroquinolines are a prominent scaffold in the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of critical signaling pathways and induction of apoptosis, make them a versatile class of compounds for cancer therapy.[1][2]

Application Notes:

Derivatives of THQ have demonstrated significant cytotoxic effects against a range of human cancer cell lines, such as lung (A549), breast (MCF-7, MDA-MB-231), cervical (HeLa), and prostate (PC3) cancers.[3][4] A notable mechanism of action for some THQ derivatives is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation.[3] For instance, morpholine-substituted THQs have been identified as potent mTOR inhibitors.[3]

Another key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Tetrahydroquinolinone derivatives, for example, can induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells.[5] Some derivatives also trigger cellular stress by generating reactive oxygen species (ROS), which disrupts the balance of cell survival and can lead to autophagy via the PI3K/AKT/mTOR pathway.[6]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the THQ core are critical for anticancer activity. For example, the incorporation of electron-withdrawing groups like trifluoromethyl moieties has been shown to significantly enhance cytotoxic potency and selectivity.[3] The lipophilicity of the molecule also plays a role, with more lipophilic 2-arylquinoline derivatives often showing better activity against certain cell lines compared to their more saturated THQ counterparts.[4]

Data Presentation: Anticancer Activity of Substituted Tetrahydroquinolines
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
10e Morpholine and Trifluoromethyl substitutedA549 (Lung)0.033 ± 0.003[3]
10h Morpholine and Trifluoromethyl substitutedMCF-7 (Breast)0.087 ± 0.007[3]
10d Morpholine and Trifluoromethyl substitutedA549 (Lung)0.062 ± 0.01[3]
MCF-7 (Breast)0.58 ± 0.11[3]
MDA-MB-231 (Breast)1.003 ± 0.008[3]
13 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[4]
18 4-Acetamido-6-bromo-2-methyl-THQHeLa (Cervical)13.15[4]
12 6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[4]
4a 3-(1-naphthylmethyl)-4-phenyl-THQ-2-oneA549 (Lung)Potent[5]
HCT-116 (Colon)Potent[5]
20d (2-oxo-4-phenyl-THQ-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)Micromolar[6]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation THQ Substituted Tetrahydroquinoline THQ->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted tetrahydroquinolines.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylquinolines via Povarov Reaction [4]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the dienophile (e.g., ethyl vinyl ether, 1.5 mmol) in a suitable solvent such as acetonitrile (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., InCl3, 10 mol%).

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO3 and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Antiproliferative MTT Assay [3]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinoline derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Substituted tetrahydroquinolines have been identified as a promising class of antimicrobial agents, particularly against challenging Gram-positive pathogens.[7][8]

Application Notes:

SF5- and SCF3-substituted tetrahydroquinolines have demonstrated potent bactericidal activity against MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7][8] These compounds are also effective against bacterial persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.[8]

The primary mechanism of action for these compounds is the disruption of the bacterial membrane.[8] This leads to membrane depolarization and increased permeability, ultimately causing cell death. This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes. Indeed, in serial exposure experiments, MRSA did not develop resistance to lead THQ compounds, whereas resistance to clinical antibiotics like ciprofloxacin emerged rapidly.[8] SAR studies indicate that the presence of SF5 or SCF3 moieties is crucial for the antibacterial activity, as analogs lacking these groups were found to be inactive.[8]

Beyond Gram-positive bacteria, other THQ derivatives have been investigated for their activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. 5,8-disubstituted tetrahydroisoquinolines have been shown to be effective inhibitors of M. tb in culture, with a proposed mechanism involving the inhibition of M. tb ATP synthase.[9]

Data Presentation: Antimicrobial Activity of Substituted Tetrahydroquinolines
Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
HSD1835 SF5-substitutedMRSA1 - 4[8]
VRE faecalis1 - 4[8]
VRE faecium1 - 4[8]
Compound 142 5,8-disubstituted THIQM. tuberculosisPotent[10]
Compound 143 5,8-disubstituted THIQM. tuberculosisPotent[10]

Visualizations

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation S1 Synthesize THQ Library (e.g., Povarov Rxn) S2 MIC Determination (Broth Microdilution) S1->S2 S3 Identify 'Hits' (MIC ≤ 10 µg/mL) S2->S3 S4 Time-Kill Assays (Bactericidal vs. Bacteriostatic) S3->S4 Active S5 Membrane Disruption Assays (e.g., DiSC3, Sytox Green) S4->S5 S6 Toxicity Assays (e.g., Hemolysis, Cytotoxicity) S5->S6 S7 Animal Model of Infection S6->S7

Caption: Experimental workflow for the discovery of antimicrobial tetrahydroquinolines.

Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Bacterial Membrane Depolarization Assay (DiSC3(5) Assay) [8]

  • Cell Preparation: Harvest mid-logarithmic phase bacterial cells (e.g., MRSA), wash, and resuspend them in HEPES buffer to an OD600 of 0.05.

  • Dye Loading: Add the membrane potential-sensitive dye DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until a stable baseline fluorescence is achieved (indicating dye uptake). Add KCl to equilibrate the internal and external K+ concentration.

  • Compound Addition: Add the test THQ compound at various concentrations.

  • Fluorescence Measurement: Monitor the fluorescence intensity using a spectrofluorometer (excitation ~622 nm, emission ~670 nm). Membrane depolarization is indicated by an increase in fluorescence due to the release of the dye from the bacterial membrane into the buffer.

Neuroprotective Applications

Tetrahydroquinoline and the related tetrahydroisoquinoline (THIQ) scaffolds are found in numerous natural products and synthetic compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12]

Application Notes:

The mechanisms underlying the neuroprotective effects of THQ/THIQ derivatives are multifaceted. One key area of investigation is the inhibition of enzymes involved in neurotransmitter degradation. For instance, jatrorrhizine, a THIQ alkaloid, inhibits monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin and dopamine.[11] Tryptophan-THIQ hybrids have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Reduced acetylcholine levels are a hallmark of Alzheimer's disease.

Other neuroprotective mechanisms include the modulation of calcium homeostasis and protection against oxidative stress and ferroptosis (an iron-dependent form of cell death).[11] The bisbenzylisoquinoline alkaloid dauricine has been shown to inhibit L-type calcium channels, reducing damaging intracellular calcium accumulation, and to protect neurons from ferroptosis.[11]

Data Presentation: Neuroprotective Activity of THIQ Derivatives
CompoundTarget/MechanismActivityReference
Jatrorrhizine MAO-A InhibitionIC50 = 57.73 ± 5.26 µM[11]
Tryptophan-THIQ hybrid AChE/BChE InhibitionSignificant Inhibition[11]
Dauricine L-type Ca2+ channel inhibitionInhibits voltage-dependent currents[11]
Ferroptosis ResistanceReduces oxidative damage and iron accumulation[11]

Visualizations

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by PostSynReceptor Postsynaptic Receptor ACh->PostSynReceptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transmission PostSynReceptor->Signal THIQ THIQ Inhibitor THIQ->AChE Inhibits

Caption: Mechanism of cholinesterase (AChE) inhibition by THIQ derivatives in the synapse.

Experimental Protocols

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product continuously at 412 nm for 5 minutes using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity of a control well without any inhibitor. Determine the IC50 value from the dose-response curve.

Cardiovascular Applications

Substituted tetrahydroquinolines and tetrahydroisoquinolines also hold promise for the treatment of cardiovascular diseases. Their activities range from modulating blood pressure to improving lipid profiles.[13][14][15]

Application Notes:

Certain THIQ derivatives have been identified as inhibitors of L-type calcium channels.[13] These channels play a critical role in regulating blood pressure and cardiac contractility. For example, the compound CPU-23 was found to be a competitive inhibitor at the dihydropyridine binding site of the L-type calcium channel, leading to dose-dependent hypotension and bradycardia in rats.[13]

Another important target in cardiovascular medicine is the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL, "good" cholesterol) to low-density lipoprotein (LDL, "bad" cholesterol). Inhibiting CETP is a therapeutic strategy to raise HDL-C levels. A class of THQ derivatives has been designed as potent CETP inhibitors, with lead compounds showing IC50 values in the nanomolar range.[14]

Data Presentation: Cardiovascular Activity of THQ Derivatives
CompoundTargetActivityReference
CPU-23 L-type Calcium ChannelHypotension and Bradycardia in rats[13]
Tetrahydroquinoline A CETPIC50 = 39 nM[14]

Visualizations

Caption: Logical diagram of CETP inhibition by tetrahydroquinoline derivatives.

Experimental Protocols

Protocol 6: In Vitro CETP Inhibition Assay [14]

  • System Preparation: Prepare donor particles (e.g., HDL containing fluorescently labeled cholesteryl ester) and acceptor particles (e.g., LDL).

  • Assay Reaction: In a microplate, combine partially purified human CETP, donor particles, acceptor particles, and the test THQ compound at various concentrations in an assay buffer.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for CETP-mediated transfer of the fluorescent lipid from HDL to LDL.

  • Separation: Stop the reaction and separate the donor (HDL) and acceptor (LDL) particles. This can be achieved by precipitating the acceptor particles with a precipitating agent (e.g., heparin/manganese chloride).

  • Quantification: Centrifuge the plate and measure the fluorescence in the supernatant, which contains the remaining donor HDL particles.

  • IC50 Calculation: A decrease in the amount of fluorescence transferred (i.e., more fluorescence remaining in the supernatant) corresponds to CETP inhibition. Calculate IC50 values from the dose-response curve.

References

Application Notes: Photocatalytic Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroquinolines are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmaceutical agents.[1][2] These scaffolds exhibit a wide range of biological activities and are integral to the development of drugs targeting conditions like Parkinson's disease, cancer, and cardiovascular disorders.[2][3] Traditional methods for synthesizing these molecules often require harsh conditions or multi-step procedures.[1] In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy, enabling the construction of the tetrahydroquinoline framework under mild, ambient conditions.[4][5] This approach leverages light energy to initiate organic transformations, often with high efficiency and functional group tolerance, making it particularly attractive for applications in medicinal chemistry and drug discovery.[4][6]

General Principles and Mechanisms

Visible-light photocatalysis in this context typically involves the generation of radical intermediates through a photoredox cycle. The general mechanism proceeds as follows:

  • Excitation: A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst can act as either a reductant or an oxidant. In many syntheses of tetrahydroquinolines, the excited catalyst donates an electron to a substrate or accepts an electron from it, generating a radical ion.[7]

  • Radical Cascade: The generated radical intermediate undergoes subsequent reactions, such as intramolecular cyclization or coupling.[4]

  • Catalyst Regeneration: The photocatalyst returns to its ground state by participating in another electron transfer event, completing the catalytic cycle.

Several mechanistic pathways have been identified, including those initiated by the formation of an electron donor-acceptor (EDA) complex between reactants, which can then be excited by visible light.[6]

Photocatalytic_Cycle cluster_cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET PC_red->PC SET Substrate Substrate (A) Radical Radical Anion (A•-) Substrate->Radical Product Product Radical->Product Cyclization/ Reaction Sacrificial_Donor Sacrificial Donor (D) Donor_ox Oxidized Donor (D•+) Sacrificial_Donor->Donor_ox

Caption: A general mechanism for reductive photocatalysis.

Experimental Protocols

The following protocols outline common photocatalytic methods for synthesizing tetrahydroquinoline derivatives. A general experimental workflow is depicted below.

Experimental_Workflow start Start reagents 1. Prepare & Degas Reaction Mixture (Substrates, Catalyst, Solvent) start->reagents setup 2. Assemble Reaction (e.g., Schlenk tube, Flow Reactor) reagents->setup irradiate 3. Irradiate with Visible Light Source (LEDs, CFL bulb) setup->irradiate monitor 4. Monitor Progress (TLC, GC-MS, LC-MS) irradiate->monitor workup 5. Quench & Aqueous Work-up monitor->workup Upon Completion purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General workflow for photocatalytic synthesis.

Protocol 1: Synthesis from N,N-Dimethylanilines and Maleimides

This method utilizes a direct sp³ C-H bond functionalization to construct the tetrahydroquinoline core.[2] Natural pigments like chlorophyll can serve as green and efficient photosensitizers.[8]

Materials:

  • N,N-dimethylaniline derivative (0.50 mmol, 1.0 equiv)

  • Maleimide derivative (0.25 mmol, 0.5 equiv)

  • Photocatalyst (e.g., Chlorophyll, 0.16 mg)[2]

  • Solvent (e.g., DMF, 1.0 mL)

  • Reaction vessel (e.g., sealed tube)

  • Visible light source (e.g., 23 W fluorescent lamp)[2]

  • Stirring plate

Procedure:

  • To a reaction tube, add the N,N-dimethylaniline derivative (0.50 mmol), the maleimide derivative (0.25 mmol), and the photocatalyst.

  • Add the solvent (1.0 mL) and a magnetic stir bar.

  • Seal the tube and place it on a stirring plate approximately 5-10 cm from the light source.

  • Irradiate the mixture under an air atmosphere at room temperature with vigorous stirring.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-36 hours.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired tetrahydroquinoline product.

PhotocatalystStarting MaterialsYield (%)Ref.
ChlorophyllN,N-dimethylanilines + Maleimides61-98%[2][8]
COF-HNU30-10N,N-dimethylanilines + Maleimides>99.9%[1]
Protocol 2: Intramolecular Cyclization of Iodoaryl Vinyl Derivatives

This protocol describes the synthesis of N-unprotected tetrahydroquinolines via an intramolecular cyclization, which can be significantly accelerated using flow chemistry.[9]

Materials:

  • Iodoaryl vinyl derivative (1.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Sacrificial electron donor (e.g., an amine base)

  • Solvent (e.g., Acetonitrile)

  • Reaction vessel (Batch: Schlenk tube; Flow: microreactor)

  • Visible light source (e.g., Blue LEDs)

Procedure (Batch):

  • In a glovebox, add the iodoaryl vinyl derivative, photocatalyst, and amine base to a Schlenk tube.

  • Add degassed solvent and seal the tube.

  • Remove the tube from the glovebox and place it before the light source with stirring.

  • Irradiate the reaction for up to 24 hours.[9]

  • After the reaction is complete, concentrate the mixture and purify by column chromatography.

Procedure (Flow):

  • Prepare a stock solution of the iodoaryl vinyl derivative, photocatalyst, and amine base in the chosen solvent.

  • Degas the solution thoroughly.

  • Using a syringe pump, introduce the solution into a microreactor made of transparent tubing wrapped around a light source.

  • Set the flow rate to achieve the desired residence time (e.g., 1 hour).[4][9]

  • Collect the product stream from the reactor outlet.

  • Remove the solvent from the collected solution and purify the crude product.

MethodReaction TimeTypical YieldRef.
Batch24 hoursGood (up to 75%)[4][9]
Flow1 hourGood (up to 75%)[4][9]

Applications in Drug Development

The mild conditions and broad substrate scope of photocatalytic methods make them highly suitable for pharmaceutical research.[4] These reactions enable the late-stage functionalization of complex molecules and facilitate the construction of diverse compound libraries for high-throughput screening.[6] The ability to create novel tetrahydroquinoline scaffolds, which were previously difficult to access, opens new avenues for medicinal chemists to explore new drug candidates for a range of diseases.[3][6]

Synthetic_Pathways cluster_start cluster_process cluster_product Anilines N,N-Dialkylanilines + Alkenes (Maleimides) PC Visible Light Photocatalysis Anilines->PC [3, 9] Iodoaryls Iodoaryl Vinyl Derivatives Iodoaryls->PC [2, 4] Vinylanilines 2-Vinylanilines + Aldehydes Vinylanilines->PC [5] THQ Tetrahydroquinoline Derivatives PC->THQ

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroquinolines?

The most prevalent methods for tetrahydroquinoline synthesis include the Povarov reaction, the Friedländer annulation followed by reduction, and the catalytic hydrogenation of quinolines. Each method offers distinct advantages and is suited for different substrate scopes and desired substitution patterns. The Povarov reaction is a versatile multicomponent reaction that allows for the rapid construction of substituted tetrahydroquinolines.[1][2][3] The Friedländer synthesis provides a route to quinolines, which can then be reduced to tetrahydroquinolines.[4][5][6] Catalytic hydrogenation offers a direct method to reduce the quinoline core.[7][8]

Q2: I am getting a low yield in my Povarov reaction. What are the potential causes and solutions?

Low yields in the Povarov reaction can arise from several factors. The primary areas to investigate are the stability of the imine intermediate, the choice and amount of catalyst, solvent, temperature, and the purity of your reagents.[9]

Troubleshooting Low Yield in Povarov Reaction:

Potential CauseSuggested Solution
Imine Instability The imine intermediate can be prone to hydrolysis. Ensure all solvents and reagents are thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Suboptimal Catalyst The choice of Lewis or Brønsted acid catalyst is critical. Screen different catalysts (e.g., Cu(OTf)₂, AlCl₃, InCl₃) and optimize the catalyst loading, typically starting around 10 mol%.[9][10][11]
Incorrect Solvent Solvent polarity can significantly impact the reaction. A solvent screen is recommended. Toluene has been shown to be effective in many cases.[9][12]
Inappropriate Temperature Temperature can influence both reaction rate and the stability of reactants and products. Optimize the temperature; while higher temperatures can speed up the reaction, they may also lead to decomposition.[9][13]
Reagent Impurity Ensure the purity of the aniline, aldehyde, and alkene starting materials. Impurities can inhibit the catalyst or lead to the formation of side products.[9]
Suboptimal Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[9]

Q3: My tetrahydroquinoline synthesis is resulting in poor diastereoselectivity. How can I improve this?

Controlling diastereoselectivity is a common challenge when creating multiple stereocenters. Key factors influencing the stereochemical outcome include the catalyst, solvent, and the steric and electronic properties of the substituents on your reactants.

Improving Diastereoselectivity:

Influencing FactorStrategy for Improvement
Catalyst The choice of a chiral catalyst, such as a chiral phosphoric acid, can significantly influence the diastereoselectivity of the reaction.[14]
Solvent The polarity and coordinating ability of the solvent can affect the transition state geometry. A thorough solvent screen is recommended to find the optimal medium for the desired diastereomer.[12]
Substituents The steric bulk of the substituents on both the imine and the dienophile can direct the approach of the reactants, leading to higher diastereoselectivity.
Additives In some cases, the addition of salts, such as LiBr, can influence the aggregation state of organolithium bases and improve diastereoselectivity in related synthetic steps.[15]

Q4: What are the common challenges in the catalytic hydrogenation of quinolines to tetrahydroquinolines?

Common challenges include catalyst poisoning, over-reduction to decahydroquinoline, and incomplete conversion.[16][17]

Troubleshooting Catalytic Hydrogenation of Quinolines:

IssuePotential CauseSuggested Solution
Catalyst Poisoning Sulfur or nitrogen-containing compounds in the substrate or solvent can poison noble metal catalysts (e.g., Pd, Pt, Ru).[18][19][20]Purify the substrate and use high-purity solvents. Consider using a catalyst less susceptible to poisoning or employing a guard bed to remove impurities before the reaction.
Over-reduction Prolonged reaction times, high hydrogen pressure, or a highly active catalyst can lead to the formation of decahydroquinoline.[16][21]Carefully monitor the reaction progress and stop it once the desired product is formed. Optimize the hydrogen pressure and temperature. A less active catalyst or the use of a catalyst poison in a controlled manner (e.g., quinoline with Lindlar's catalyst) can improve selectivity.[20]
Incomplete Conversion Insufficient catalyst activity, low hydrogen pressure, or catalyst deactivation can result in incomplete reaction.Increase catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been deactivated by poisons.
Poor Selectivity The reaction can sometimes yield a mixture of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline.[16]The choice of catalyst and support can influence the regioselectivity of the hydrogenation. Experiment with different catalyst systems to favor the desired isomer.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for different tetrahydroquinoline synthesis methods to aid in optimization.

Table 1: Povarov Reaction - Catalyst and Solvent Effects

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Cu(OTf)₂ (10)Toluene45Varies[9]
AlCl₃ (1 eq)Et₂O3031-53[10]
InCl₃--Best Yield[11]
Chiral Phosphoric Acid (0.1 eq)--Good[22]
BF₃·Et₂Oo-dichlorobenzene/n-butanol120-[23]

Table 2: Catalytic Hydrogenation of Quinoline - Catalyst and Conditions

CatalystH₂ Pressure (bar)Temperature (°C)SolventYield (%)Reference
Co(OAc)₂·4H₂O / Zn3070H₂O>99[7][8]
[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂--->99[24]
RuₓP₁₀₀₋ₓ@SILP5090HeptaneExcellent[16]
Manganese PN³ Pincer ComplexVaries120DMEGood[25]
Pd/C----
Raney Nickel----

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Povarov Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation (if not a three-component reaction):

    • To a solution of the aniline (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the aldehyde (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or GC-MS.

    • In some cases, a dehydrating agent like MgSO₄ may be added. The solvent can be removed under reduced pressure if the imine is isolated.

  • Cycloaddition:

    • Under an inert atmosphere, dissolve the imine (1.0 eq) and the alkene (1.2-2.0 eq) in a dry solvent (e.g., toluene, acetonitrile, or dichloromethane).

    • Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%) to the solution.

    • Stir the reaction mixture at the optimized temperature (e.g., 45 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Catalytic Hydrogenation of Quinoline

This protocol is a general guideline for a batch hydrogenation process.

  • Reaction Setup:

    • To a high-pressure autoclave, add the quinoline substrate (1.0 eq), the catalyst (e.g., 5 mol% Co(OAc)₂·4H₂O and 50 mol% Zn powder), and the solvent (e.g., water).[7][8]

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas several times to remove air.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).[8]

    • Heat the reaction mixture to the optimized temperature (e.g., 70 °C) with vigorous stirring.[7]

    • Maintain the reaction at this temperature and pressure for the required time (e.g., 15 hours), monitoring the hydrogen uptake if possible.[8]

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and filter the reaction mixture to remove the catalyst.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield cluster_povarov Povarov Reaction cluster_hydrogenation Catalytic Hydrogenation cluster_friedlander Friedländer Annulation issue Low Yield in Tetrahydroquinoline Synthesis povarov_cause1 Imine Instability issue->povarov_cause1 Povarov hydro_cause1 Catalyst Poisoning issue->hydro_cause1 Hydrogenation fried_cause1 Harsh Reaction Conditions issue->fried_cause1 Friedländer cause cause solution solution sol_dry Use dry solvents/ reagents, inert atm. povarov_cause1->sol_dry Solution povarov_cause2 Suboptimal Catalyst/ Loading sol_catalyst_screen Screen catalysts & optimize loading povarov_cause2->sol_catalyst_screen Solution povarov_cause3 Incorrect Solvent/ Temperature sol_optimize_cond Optimize solvent & temperature povarov_cause3->sol_optimize_cond Solution povarov_cause4 Reagent Impurity sol_purify_reagents Purify starting materials povarov_cause4->sol_purify_reagents Solution sol_purify_substrate Purify substrate, use robust catalyst hydro_cause1->sol_purify_substrate Solution hydro_cause2 Incomplete Conversion sol_optimize_hydro_cond Increase pressure/ temp./catalyst loading hydro_cause2->sol_optimize_hydro_cond Solution hydro_cause3 Over-reduction sol_monitor_reaction Monitor reaction, optimize conditions hydro_cause3->sol_monitor_reaction Solution sol_milder_catalyst Use milder catalyst/ conditions fried_cause1->sol_milder_catalyst Solution fried_cause2 Low Yield in Reduction Step sol_optimize_reduction Optimize reducing agent & conditions fried_cause2->sol_optimize_reduction Solution

Caption: Troubleshooting workflow for low yield in tetrahydroquinoline synthesis.

Reaction_Parameters cluster_povarov Povarov Reaction cluster_friedlander Friedländer Annulation + Reduction cluster_hydrogenation Catalytic Hydrogenation povarov Aniline + Aldehyde + Alkene p_catalyst Catalyst: Lewis/Brønsted Acid povarov->p_catalyst p_solvent Solvent: Toluene, ACN, DCM povarov->p_solvent p_temp Temperature: RT to Reflux povarov->p_temp friedlander 2-Aminoaryl Ketone + α-Methylene Ketone f_catalyst Catalyst: Acid or Base friedlander->f_catalyst f_reduction Reduction: H₂, Pd/C or NaBH₄ friedlander->f_reduction hydrogenation Quinoline h_catalyst Catalyst: Pd, Pt, Ru, Ni, Co hydrogenation->h_catalyst h_pressure H₂ Pressure: 1-100 bar hydrogenation->h_pressure h_temp Temperature: RT to 150°C hydrogenation->h_temp start Choice of Synthetic Route start->povarov Multicomponent start->friedlander Stepwise start->hydrogenation Direct Reduction

Caption: Key reaction parameters for major tetrahydroquinoline synthesis routes.

References

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this important synthetic target.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a definitive, standardized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through several established methods for preparing substituted tetrahydroquinolines. A common strategy involves a multi-step sequence:

  • Quinolone Formation: A Conrad-Limpach or a related reaction to construct the quinolone ring system.

  • Reduction: Catalytic hydrogenation or metal hydride reduction of the quinolone to the corresponding tetrahydroquinoline.

  • N-Methylation: Introduction of the methyl group at the nitrogen atom.

  • Carboxylation: Introduction of the carboxylic acid group at the 6-position, if not already incorporated in the starting materials.

Alternatively, domino reactions that form the tetrahydroquinoline ring in a single step from appropriately substituted precursors are also a viable approach.[1]

Q2: What are the potential major side reactions I should be aware of during the synthesis?

A2: The side reactions largely depend on the chosen synthetic route. However, some common challenges in the synthesis of tetrahydroquinolines include:

  • Over-reduction: During the reduction of a quinoline or quinolone precursor, the aromatic ring can be partially or fully reduced under harsh conditions.

  • Incomplete Cyclization: In reactions like the Conrad-Limpach synthesis, incomplete cyclization can lead to the formation of open-chain intermediates as major byproducts.

  • Formation of Isomers: Depending on the substitution pattern of the precursors, the formation of constitutional isomers is possible.

  • Polymerization: Under strongly acidic or high-temperature conditions, starting materials or intermediates can be prone to polymerization.

  • N-Alkylation Side Products: During N-methylation, over-alkylation to form quaternary ammonium salts can occur, especially with reactive alkylating agents.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product, which is an amino acid derivative, can typically be achieved through a combination of techniques:

  • Crystallization: As the product is a solid, crystallization from a suitable solvent system is a primary method for purification. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel or a suitable stationary phase can be effective. A mobile phase of increasing polarity (e.g., hexane/ethyl acetate followed by a switch to dichloromethane/methanol) is often employed.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the molecule, you can perform acid-base extractions. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. The reverse process can also be used to remove acidic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of reagents or solvents. - Formation of significant side products.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time. A temperature screen is recommended. - Use freshly distilled solvents and high-purity reagents. - Identify the major side products to understand the competing reaction pathways and adjust conditions accordingly (e.g., change of catalyst, solvent, or temperature).
Formation of a Dark, Tarry Substance - Polymerization of starting materials or intermediates. - Decomposition at high temperatures.- Lower the reaction temperature. - Use a milder catalyst or acid/base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Multiple Spots on TLC After Reaction - Incomplete reaction. - Formation of multiple side products or isomers.- Allow the reaction to proceed for a longer duration or increase the temperature slightly. - If isomers are formed, investigate the regioselectivity of the reaction and consider using starting materials that favor the desired isomer. - Isolate and characterize the major byproducts to understand the side reactions.
Difficulty in Isolating the Product - Product is highly soluble in the work-up solvents. - Formation of an emulsion during extraction.- Use a different solvent for extraction or perform multiple extractions with smaller volumes. - To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. - Consider precipitating the product as a salt (e.g., hydrochloride) to facilitate isolation.

Experimental Protocols

Step 1: Synthesis of a Substituted Quinolone (Conrad-Limpach Reaction Analogue)

  • To a stirred solution of an appropriately substituted aniline (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether), add a β-ketoester (1.1 eq) dropwise at room temperature.

  • Heat the mixture to a high temperature (typically 200-250 °C) and maintain for 1-3 hours, while monitoring the removal of water and ethanol.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the quinolone product.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Reduction to Tetrahydroquinoline

  • Dissolve the quinolone from Step 1 in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).

  • Heat the mixture (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.

  • Cool the reaction, filter off the catalyst through a pad of celite, and concentrate the filtrate under reduced pressure.

Step 3: N-Methylation

  • Dissolve the tetrahydroquinoline from Step 2 in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, NaH) (1.5-2.0 eq).

  • Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography or crystallization as described in the FAQs.

Visualizing the Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

G General Synthetic Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Substituted Aniline Substituted Aniline Quinolone Formation Quinolone Formation Substituted Aniline->Quinolone Formation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Quinolone Formation Reduction Reduction Quinolone Formation->Reduction N-Methylation N-Methylation Reduction->N-Methylation Purification Purification N-Methylation->Purification Target Molecule 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Purification->Target Molecule

Caption: A generalized synthetic workflow for the target molecule.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G Troubleshooting Logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Side Products Low Yield->Side Products No Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Characterize Byproducts Characterize Byproducts Side Products->Characterize Byproducts Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Modify Route Modify Route Characterize Byproducts->Modify Route Modify Route->Successful Synthesis

Caption: A decision tree for troubleshooting low product yield.

References

"troubleshooting guide for Povarov reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Povarov reaction for the synthesis of tetrahydroquinolines and other N-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the Povarov reaction and what is its general mechanism?

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[1][2][3] It is a formal aza-Diels-Alder reaction that typically proceeds through a stepwise mechanism involving three components: an aniline, an aldehyde, and an activated alkene.[1][2]

The generally accepted mechanism involves the following key steps:[1][2][4][5]

  • Imine Formation: The aniline and aldehyde first condense to form an aromatic imine (Schiff base). This step is often catalyzed by the Lewis acid used in the subsequent steps.[1][2]

  • Lewis Acid Activation: A Lewis acid catalyst activates the imine, making it more electrophilic.[1][6]

  • Mannich-type Reaction: The electron-rich alkene attacks the activated iminium ion in a Mannich-type addition, forming a carbocation intermediate.[2]

  • Intramolecular Electrophilic Aromatic Substitution: The carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler-like reaction) with the aniline's aromatic ring to form the tetrahydroquinoline skeleton.[1][2]

Povarov_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2 & 3: Activation & Mannich Reaction cluster_3 Step 4: Cyclization Aniline Aniline Imine Aromatic Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Activated_Imine Activated Iminium Ion Imine->Activated_Imine Lewis Acid Carbocation Carbocation Intermediate Activated_Imine->Carbocation Alkene Activated Alkene Alkene->Carbocation Tetrahydroquinoline Tetrahydroquinoline Carbocation->Tetrahydroquinoline Intramolecular Electrophilic Aromatic Substitution

Figure 1: Simplified workflow of the Povarov reaction mechanism.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is one of the most common issues in the Povarov reaction. Several factors can contribute to this problem.[7][8][9]

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the purity of the aniline, aldehyde, and alkene. Impurities can act as catalyst poisons or participate in side reactions.[8] - Purify starting materials if necessary (e.g., distillation of liquids, recrystallization of solids). - Use freshly distilled solvents.
Inefficient Imine Formation - If performing a one-pot, three-component reaction, consider pre-forming the imine.[2] - Use molecular sieves to remove water generated during imine formation, which can deactivate the Lewis acid catalyst.
Inactive or Inappropriate Catalyst - Use a freshly opened or properly stored Lewis acid catalyst. Many Lewis acids are sensitive to air and moisture.[10] - Screen different Lewis acid catalysts (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, InCl₃) to find the optimal one for your specific substrates.[2] - Optimize the catalyst loading. Too little catalyst may result in a sluggish reaction, while too much can lead to side reactions or product decomposition.
Suboptimal Reaction Conditions - Temperature: Vary the reaction temperature. Some Povarov reactions proceed well at room temperature, while others require heating or cooling. - Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents with different polarities (e.g., acetonitrile, dichloromethane, toluene, THF).[11] - Concentration: Adjust the concentration of the reactants.
Product Decomposition - If the product is unstable under the reaction conditions, try reducing the reaction time or temperature.[8] - Consider a milder workup procedure to avoid product degradation.[8][12]

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Preform_Imine Consider Pre-forming the Imine Check_Purity->Preform_Imine If pure Optimize_Catalyst Optimize Catalyst and Loading Preform_Imine->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent) Optimize_Catalyst->Optimize_Conditions Check_Decomposition Check for Product Decomposition Optimize_Conditions->Check_Decomposition Success Improved Yield Check_Decomposition->Success

Figure 2: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired tetrahydroquinoline.

Side Product Potential Cause Troubleshooting Steps
Unreacted Imine Incomplete reaction of the imine with the alkene.- Increase the equivalents of the alkene. - Increase the catalyst loading or use a more active catalyst.
Products from Alkene Polymerization The activated alkene can polymerize, especially with highly reactive alkenes and strong Lewis acids.- Add the alkene slowly to the reaction mixture. - Use a milder Lewis acid catalyst. - Lower the reaction temperature.
Oxidized Quinolines The tetrahydroquinoline product can be oxidized to the corresponding quinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating.
Other Unidentified Byproducts Impurities in the starting materials or decomposition of reactants/products.- Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts.[8] - Re-evaluate the purity of all reagents and solvents.
Problem 3: Poor Diastereoselectivity

When using substituted anilines, aldehydes, or alkenes, diastereomers can be formed. Controlling the diastereoselectivity is often a key challenge.[13]

| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Suboptimal Catalyst | The nature and steric bulk of the Lewis acid can influence the transition state geometry. | - Screen a variety of Lewis acids with different steric profiles (e.g., compare BF₃·OEt₂ with a bulkier catalyst). | | Incorrect Reaction Temperature | Diastereoselectivity is often temperature-dependent. | - Lowering the reaction temperature generally increases diastereoselectivity by favoring the thermodynamically more stable transition state.[14] | | Solvent Effects | The solvent can influence the conformation of the reactants and intermediates in the transition state. | - Experiment with different solvents to find one that enhances the desired diastereoselectivity.[11] | | Steric and Electronic Effects of Substrates | The substituents on the aniline, aldehyde, and alkene play a crucial role in determining the stereochemical outcome. | - If possible, modify the substrates to enhance the steric bias for the desired diastereomer. |

Experimental Protocols

General Protocol for a Three-Component Povarov Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

    • Dissolve the starting materials in the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M).

    • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add the activated alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.

Catalyst Screening Data

The choice of catalyst can have a significant impact on the yield of the Povarov reaction. The following table provides a hypothetical comparison of different Lewis acid catalysts for a model reaction.

Catalyst (10 mol%) Solvent Temperature (°C) Time (h) Yield (%)
BF₃·OEt₂CH₂Cl₂251275
Sc(OTf)₃CH₃CN25892
Yb(OTf)₃CH₃CN251088
InCl₃CH₂Cl₂401281
No CatalystCH₃CN8024<5

Note: This data is illustrative. Optimal conditions will vary depending on the specific substrates used.

Catalyst Deactivation and Poisoning

A common reason for failed or low-yielding Povarov reactions is the deactivation or poisoning of the Lewis acid catalyst.[10][15][16]

Q2: What are common catalyst poisons in the Povarov reaction?

Catalyst poisons are substances that strongly bind to the active sites of the catalyst, rendering it inactive.[15][17] Common poisons for Lewis acids include:

  • Water: Many Lewis acids react with water, leading to their decomposition. Ensure all glassware is dry and use anhydrous solvents.[10]

  • Basic Impurities: Amines or other basic functionalities present as impurities in the starting materials or solvents can neutralize the Lewis acid.

  • Sulfur and Phosphorus Compounds: These can act as strong Lewis bases and poison the catalyst.[10]

  • Coordinating Solvents: Solvents like DMF or DMSO can coordinate strongly with the Lewis acid and inhibit its catalytic activity.

Q3: How can I prevent catalyst deactivation?

  • Use High-Purity Reagents: Ensure that your aniline, aldehyde, alkene, and solvent are free from water and other impurities.[8]

  • Inert Atmosphere: For highly sensitive Lewis acids, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Proper Storage of Catalysts: Store Lewis acids in a desiccator and handle them quickly in the air.

  • Use of Additives: In some cases, the use of molecular sieves can help remove trace amounts of water and prevent catalyst deactivation.

Catalyst_Deactivation Catalyst Active Lewis Acid Catalyst Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst Poisoning Poison Poisons (Water, Basic Impurities, etc.) Poison->Deactivated_Catalyst Prevention Prevention Strategies (Pure Reagents, Inert Atmosphere) Prevention->Catalyst Protects

Figure 3: Catalyst deactivation pathway and prevention.

References

Technical Support Center: Improving Yield in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields in their synthetic experiments. Tetrahydroquinolines are a vital scaffold in many bioactive compounds, but their synthesis can present challenges.[1][2] This guide provides detailed, practical solutions in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary modern methods for synthesizing substituted tetrahydroquinolines?

A1: The main contemporary strategies for THQ synthesis include:

  • The Povarov Reaction: A powerful three-component reaction involving an aniline, an aldehyde, and an activated alkene (dienophile) to form highly substituted THQs.[3][4] Modern variations use Lewis acids or mechanochemical activation to achieve good to excellent yields.[3][5]

  • Catalytic Hydrogenation of Quinolines: This is a direct approach where a quinoline precursor is reduced to a THQ. It can be achieved through transfer hydrogenation or using gaseous hydrogen.[6][7] A variety of catalysts based on cobalt, gold, iridium, and palladium are effective.[8][9][10]

  • Domino or Cascade Reactions: These methods involve multi-step sequences that occur in a single pot, such as a reduction followed by a reductive amination/cyclization, to efficiently generate the THQ core.[7]

  • Borrowing Hydrogen Methodology: An atom-economical method using catalysts (e.g., manganese pincer complexes) to convert 2-aminobenzyl alcohols and secondary alcohols into THQs, with water as the only byproduct.[11]

Q2: I'm getting a low yield in my reaction. What are the general factors I should investigate first?

A2: Low yields in THQ synthesis can often be traced back to a few common factors, regardless of the specific method. The following flowchart outlines a general troubleshooting workflow to identify and solve the root cause of the issue.

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Activity, Loading, Poisoning) Start->CheckCatalyst CheckMechanism Consider Side Reactions (e.g., Polymerization, Oxidation) Start->CheckMechanism SolutionPurity Purify Reagents/Solvents (Distillation, Drying) CheckPurity->SolutionPurity SolutionConditions Optimize Conditions (Screen Temp, Time, etc.) CheckConditions->SolutionConditions SolutionCatalyst Screen Catalysts/Ligands or Increase Loading CheckCatalyst->SolutionCatalyst SolutionMechanism Modify Protocol (e.g., Biphasic System, Additives) CheckMechanism->SolutionMechanism End Yield Improved SolutionPurity->End SolutionConditions->End SolutionCatalyst->End SolutionMechanism->End

Caption: General troubleshooting workflow for low-yield reactions.

Section 2: Method-Specific Troubleshooting Guides

The Povarov Reaction

The Povarov reaction is a cornerstone for building functionalized THQs, but it is sensitive to several parameters.[4]

Q3: My three-component Povarov reaction is giving a very low yield. What are the most likely causes?

A3: Low yields in the Povarov reaction often stem from issues with the imine intermediate or suboptimal catalysis.[12]

  • Imine Intermediate Instability: The in situ formed imine can be susceptible to hydrolysis. Ensure all reagents and solvents are thoroughly dried.

  • Catalyst Choice and Loading: The reaction is typically catalyzed by a Lewis or Brønsted acid. The choice and concentration of the catalyst are critical. If one catalyst isn't working, screen others. For example, InCl₃ has been shown to be effective where other catalysts fail.[4]

  • Reaction Conditions: Temperature and solvent polarity must be optimized. Overheating can lead to decomposition, while an incorrect solvent can hinder the reaction.[12] Toluene at 45°C is often a good starting point.[12]

  • Reagent Purity: Impurities in the aniline, aldehyde, or alkene can poison the catalyst or lead to side reactions.[12]

Q4: How can I improve the diastereoselectivity of my Povarov reaction?

A4: Diastereoselectivity is influenced by the catalyst, solvent, and substituents on the reactants.

  • Catalyst System: Chiral phosphoric acids are highly effective for enantioselective versions and can also influence diastereoselectivity.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

The following diagram illustrates the generally accepted stepwise mechanism, highlighting critical stages for optimization.

G cluster_1 Step 1: Imine Formation (Reversible) cluster_2 Step 2: Cycloaddition cluster_3 Step 3: Rearomatization Aniline Aniline Imine Imine Intermediate Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde ActivatedImine Activated Iminium Ion (Key Intermediate) Imine->ActivatedImine Activation Alkene Alkene (Dienophile) Cycloadduct Cycloadduct Intermediate Alkene->Cycloadduct + Activated Imine THQ Tetrahydroquinoline (THQ) Cycloadduct->THQ Proton Transfer/ Aromatization Catalyst Lewis Acid Catalyst (e.g., InCl3) Catalyst->ActivatedImine

Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.

Catalytic Hydrogenation of Quinolines

This method is direct but relies heavily on the performance of the catalyst.

Q5: My hydrogenation of quinoline to THQ is stalling or incomplete. How can I drive it to completion?

A5: Incomplete conversion is a common issue and can be addressed by examining the catalyst, hydrogen source, and reaction conditions.

  • Catalyst Activity: The catalyst may be deactivated. If using a heterogeneous catalyst like Pd/C, ensure it is fresh. For homogeneous catalysts, ligands may be degrading.[7] Consider increasing the catalyst loading or switching to a more robust catalyst system (see table below).

  • Hydrogen Pressure: For reactions using H₂ gas, increasing the pressure can improve the reaction rate and drive the equilibrium towards the product.[9]

  • Transfer Hydrogenation Source: If using a transfer hydrogenation source like Hantzsch ester or ammonia borane, ensure it is added in sufficient stoichiometric excess and is of high purity.[6]

  • Solvent Choice: The solvent can play a crucial role. For example, in some reductive cyclizations, dichloromethane has been shown to give the best selectivity and yield.[7]

Q6: I am observing side products from over-reduction. How can I improve selectivity for the tetrahydroquinoline?

A6: Over-reduction to decahydroquinoline or other byproducts can occur.

  • Milder Conditions: Reduce the temperature and/or hydrogen pressure.

  • Catalyst Selection: Some catalysts are inherently more selective. For instance, cobalt-based catalysts have shown excellent selectivity for the partial hydrogenation of the N-heterocyclic ring.[6] Nanoporous gold (AuNPore) has also been reported to be highly efficient and regioselective for hydrogenating quinolines to THQs.[8]

Section 3: Data Summary & Protocols

Comparison of Catalytic Systems

The choice of catalyst is critical for a successful synthesis. The following table summarizes the performance of various catalytic systems reported in the literature for THQ synthesis.

Reaction TypeCatalyst / ReagentsYieldKey Advantages & Notes
Transfer Hydrogenation CoBr₂·H₂O / Terpyridine / NH₃·BH₃GoodUses inexpensive cobalt and proceeds under ambient conditions.[8]
Transfer Hydrogenation Chiral Phosphoric Acid / Hantzsch EsterExcellentProvides high enantioselectivity for asymmetric synthesis.[8]
Hydrogenation (H₂ gas) Co(OAc)₂·4H₂O / Zn~96%User-friendly, heterogeneous protocol using inexpensive materials.[9]
Hydrogenation (H₂ gas) Nanoporous Gold (AuNPore) / Organosilane / H₂OHighReusable catalyst, highly efficient, and regioselective.[8]
Povarov Reaction Chiral Phosphoric Acid (0.1 equiv)GoodThree-component reaction enabling rapid synthesis with high enantiomeric excess.[8]
Borrowing Hydrogen Manganese(I) PN³ pincer complex / BaseGoodAtom-economical cascade reaction with water as the only byproduct.[11]
Reductive Cyclization 5% Pd/C or 5% Pt/C / H₂ gas93-98%Domino reaction; catalyst choice can dramatically affect the product outcome (THQ vs. quinoline).[7]
Experimental Protocols

Protocol 1: High-Yield Povarov Reaction for a cis-2,4-Disubstituted Tetrahydroquinoline [8]

This protocol describes a three-component reaction catalyzed by a chiral phosphoric acid.

  • Preparation: In a dry vial under an inert atmosphere (e.g., Argon), add the chiral phosphoric acid catalyst (0.1 equiv).

  • Reagent Addition: To the vial, add the aniline (1.2 equiv), followed by the aldehyde (1.0 equiv), and benzyl N-vinylcarbamate (1.5 equiv) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetrahydroquinoline product.

Protocol 2: Heterogeneous Catalytic Hydrogenation of Quinoline [9]

This protocol uses an in situ generated heterogeneous cobalt catalyst.

G start Start vial Charge vial with: - Quinoline Substrate (0.5 mmol) - Co(OAc)₂·4H₂O (5 mol%) - Zn powder (50 mol%) - H₂O (1.5 mL) start->vial autoclave Place vial in autoclave. Pressurize with H₂ (30 bar). vial->autoclave react Heat and stir at 70-100 °C for 15 hours. autoclave->react cool Cool to room temperature. Vent autoclave carefully. react->cool extract Extract aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x). cool->extract dry Combine organic layers, dry over Na₂SO₄, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for cobalt-catalyzed hydrogenation.

  • Setup: In a 4 mL glass vial, add a magnetic stir bar, the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 5 mol%), and zinc powder (50 mol%).

  • Solvent: Add deionized water (1.5 mL) to the vial.

  • Reaction: Place the vial inside a stainless-steel autoclave. Seal the autoclave and pressurize it with hydrogen gas to 30 bar. Heat the reaction to the desired temperature (e.g., 70-100 °C) and stir for 15 hours.

  • Work-up: After cooling to room temperature and carefully venting the autoclave, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure tetrahydroquinoline.

Classical Syntheses (Precursors to THQs)

Classical methods like the Doebner-von Miller and Friedländer syntheses produce quinolines, which can then be hydrogenated. However, these initial steps can suffer from low yields.

Q7: My Doebner-von Miller reaction is producing a lot of tar and a very low yield. What can I do?

A7: Tar formation is the most common problem in this reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13][14]

  • Use a Biphasic System: This is the most effective solution. Sequestering the carbonyl compound in a non-polar organic phase (like toluene) prevents it from polymerizing in the acidic aqueous phase where the aniline is protonated.[13][14]

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[13]

  • Optimize Acid and Temperature: While strong acid is required, excessively harsh conditions (high temperature, very high acid concentration) will accelerate tar formation. Use the lowest effective temperature and consider screening different acids (e.g., HCl, H₂SO₄, Lewis acids).[13]

Q8: How can I control the regioselectivity in a Friedländer or Combes synthesis with an unsymmetrical ketone/dicarbonyl?

A8: Regioselectivity is a known challenge when using unsymmetrical starting materials.[15][16]

  • In the Friedländer Synthesis: The outcome can be influenced by catalyst selection (specific amine catalysts or ionic liquids may favor one isomer), substrate modification, or careful optimization of reaction temperature and solvent.[15][16]

  • In the Combes Synthesis: Steric effects often play a decisive role in the rate-determining electrophilic annulation step.[15][17] Using bulkier substituents on the β-diketone can direct the cyclization to produce a specific regioisomer.[17]

References

Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The information provided is intended to help address common stability issues encountered during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C. Short-term storage at room temperature is generally acceptable, but for long-term storage, refrigeration is advised to minimize potential degradation.

Q2: I've noticed a change in the color of my solid sample/solution over time. What could be the cause?

A change in color, such as yellowing or browning, is often an indication of degradation. The tetrahydroquinoline scaffold is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3][4] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q3: My compound is showing new peaks in the HPLC analysis after being stored in solution. What are these impurities?

The appearance of new peaks in your chromatogram suggests degradation of the parent compound. Based on the structure of this compound, the primary degradation pathways are likely:

  • Oxidation/Dehydrogenation: The tetrahydroquinoline ring can be oxidized to form the corresponding 1-methyl-dihydroquinoline-6-carboxylic acid or 1-methyl-quinoline-6-carboxylic acid.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of hydroxylated species or other photoproducts.[5]

  • Other Reactions: Depending on the solvent and storage conditions (e.g., pH), other degradation pathways such as decarboxylation at high temperatures could be possible, although less common under standard laboratory conditions.

Q4: How does pH affect the stability of this compound in solution?

The stability of quinoline derivatives can be pH-dependent. For instance, the photodegradation of quinoline has been shown to be faster at acidic pH (e.g., 4.5) compared to neutral pH.[5] It is recommended to prepare fresh solutions or conduct pH stability studies to determine the optimal pH range for your specific application. Extreme pH values should generally be avoided during long-term storage of solutions.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Loss of Potency
Symptom Possible Cause Troubleshooting Steps
Inconsistent assay resultsDegradation of the compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a quick purity check of the solution using HPLC-UV.
Decreased biological activitySignificant degradation of the active compound.- Confirm the purity of the solid material before preparing solutions.- Protect solutions from light by using amber vials or wrapping them in aluminum foil.- If possible, degas solvents to remove dissolved oxygen before preparing solutions.
Appearance of precipitates in solutionPoor solubility or degradation leading to insoluble products.- Ensure the compound is fully dissolved initially. Gentle warming or sonication may help, but be cautious of thermal degradation.- Check the pH of the solution, as it can affect solubility.- Filter the solution through a 0.22 µm filter before use to remove any particulates.
Issue 2: Visible Degradation (Color Change)
Symptom Possible Cause Troubleshooting Steps
Solid material has turned yellow/brownOxidation due to improper storage.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the container is tightly sealed to prevent exposure to air and moisture.- Store at recommended low temperatures (2-8°C).
Solutions change color over timeOxidation and/or photodegradation.- Prepare solutions fresh and use them promptly.- Store solutions in amber vials or protect them from light.- Consider adding antioxidants (use with caution and verify compatibility with your assay).

Potential Degradation Pathways

The primary degradation pathway for this compound is believed to be oxidation of the tetrahydroquinoline ring system.

cluster_conditions Stress Conditions This compound This compound 1-Methyl-3,4-dihydroquinoline-6-carboxylic acid 1-Methyl-3,4-dihydroquinoline-6-carboxylic acid This compound->1-Methyl-3,4-dihydroquinoline-6-carboxylic acid Oxidation (Dehydrogenation) 1-Methyl-quinoline-6-carboxylic acid 1-Methyl-quinoline-6-carboxylic acid 1-Methyl-3,4-dihydroquinoline-6-carboxylic acid->1-Methyl-quinoline-6-carboxylic acid Further Oxidation Light (Photodegradation) Light (Photodegradation) Heat (Thermal Stress) Heat (Thermal Stress) Oxidizing Agents (e.g., O2, H2O2) Oxidizing Agents (e.g., O2, H2O2) Extreme pH Extreme pH

Caption: Plausible oxidative degradation pathway.

Troubleshooting Workflow for Stability Issues

This workflow can help identify the cause of suspected degradation.

start Suspected Stability Issue (e.g., color change, new HPLC peaks) check_solid Check Solid Material: - Appearance - Purity by HPLC start->check_solid solid_ok Solid is OK check_solid->solid_ok Purity Confirmed solid_degraded Solid is Degraded check_solid->solid_degraded Degradation Observed check_solution_prep Review Solution Preparation: - Solvent purity - Freshly prepared? solid_ok->check_solution_prep procure_new Procure new material & review storage conditions solid_degraded->procure_new solution_storage Review Solution Storage: - Light protection? - Temperature? - Headspace (air)? check_solution_prep->solution_storage run_stress_tests Conduct Forced Degradation Study (see protocol below) solution_storage->run_stress_tests identify_degradants Identify Degradation Products (e.g., by LC-MS) run_stress_tests->identify_degradants optimize_conditions Optimize Storage/Handling Conditions identify_degradants->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Aliquot the stock solution for each stress condition.

  • After exposure to the stress condition for a specified time, neutralize the sample if necessary (for acid and base hydrolysis).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.

Stress Condition Methodology
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.
Thermal Degradation Store an aliquot of the stock solution at 80°C for 48-72 hours. Also, expose the solid compound to the same conditions.
Photodegradation Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Table 1: Summary of Forced Degradation Conditions.

Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the main compound from any potential degradation products.

Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
Injection Volume 10 µL

Table 2: Example HPLC Method Parameters.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the stability of this compound under their specific experimental conditions.

References

Technical Support Center: Managing Diastereoselectivity in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis, with a specific focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroquinolines with high diastereoselectivity?

A1: Several robust methods are employed to achieve high diastereoselectivity in tetrahydroquinoline synthesis. The most prominent include the Povarov reaction (an imino Diels-Alder reaction), catalytic asymmetric hydrogenation of quinolines, and various cyclization strategies involving chiral auxiliaries or organocatalysts. Chiral phosphoric acids, for instance, have been effectively used as catalysts in reactions like the Povarov reaction and asymmetric reductions to yield products with excellent diastereoselectivity and enantioselectivity.[1][2][3] Metal-based catalysts, particularly those using iridium, rhodium, and copper, are also widely used in asymmetric hydrogenations and reductive processes to control stereochemistry.[4][5]

Q2: How do I choose the right catalyst for my desired diastereomer?

A2: The choice of catalyst is critical and depends on the specific reaction and desired stereochemical outcome. For Povarov-type reactions, Lewis acids like Cu(OTf)₂ or Brønsted acids such as chiral phosphoric acids can effectively control the diastereoselectivity, often favoring the cis or endo product.[6][7] In asymmetric hydrogenations of substituted quinolines, the selection of the chiral ligand for the metal catalyst (e.g., iridium or rhodium) is paramount in determining which diastereomer is formed.[4] Organocatalysts, such as chiral phosphoric acids, are known to activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of the reactants.[3][8]

Q3: What role does the solvent play in determining diastereoselectivity?

A3: The solvent can have a significant impact on both the reaction rate and the stereochemical outcome. Polar solvents, and in some cases aqueous environments, can enhance the rate of Diels-Alder reactions by stabilizing the transition state.[9] In Lewis acid-catalyzed reactions, the coordinating ability of the solvent is crucial. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the Lewis acid catalyst. For certain reactions, a systematic screening of solvents with varying polarities is recommended to optimize diastereoselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Povarov Reaction

Q: My Povarov reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

A: Poor diastereoselectivity in the Povarov reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Catalyst Choice and Loading: The nature and amount of the catalyst are crucial. If you are using a Lewis acid or Brønsted acid catalyst, its effectiveness can be highly substrate-dependent.

    • Troubleshooting Step: Screen a variety of Lewis acids (e.g., Sc(OTf)₃, InCl₃, AlCl₃) or chiral Brønsted acids (e.g., different BINOL-derived phosphoric acids).[6] Optimize the catalyst loading; typically, 10 mol% is a good starting point, but this may need adjustment.[6]

  • Reaction Temperature: The Povarov reaction can be sensitive to temperature. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less stable diastereomer, leading to lower selectivity.

    • Troubleshooting Step: Try running the reaction at a lower temperature. For example, if the reaction is being run at room temperature or elevated temperatures, attempt the reaction at 0 °C or even -10 °C.[10]

  • Solvent Effects: The solvent can influence the stability of the transition states leading to the different diastereomers.

    • Troubleshooting Step: Conduct a solvent screen. Toluene and dichloromethane are common choices. For some reactions, more polar solvents may be beneficial.[6]

  • Substrate Sterics and Electronics: The steric and electronic properties of the substituents on the aniline, aldehyde, and dienophile can significantly impact the facial selectivity of the reaction.

    • Troubleshooting Step: If possible, consider modifying the substrates. For instance, bulkier substituents can enhance stereocontrol. The electronic nature of the dienophile (electron-rich vs. electron-poor) also plays a key role in the reaction mechanism and selectivity.

Issue 2: Low Yields in Conjunction with Poor Diastereoselectivity

Q: I am observing both low yields and poor diastereoselectivity in my tetrahydroquinoline synthesis. Are these issues related?

A: Yes, low yields and poor selectivity can often be interconnected. An inefficient reaction may proceed through multiple competing pathways, some of which may be less stereoselective.

  • Reaction Conditions Not Optimal: The reaction may not be proceeding efficiently, leading to the formation of side products and a mixture of diastereomers.

    • Troubleshooting Step: Re-optimize the reaction conditions systematically. This includes catalyst, solvent, temperature, and reaction time. Monitoring the reaction by TLC or LC-MS can help identify the optimal endpoint and minimize the formation of degradation products.

  • Iminium Ion Formation and Stability: In the Povarov reaction, the formation of the N-arylimine and its subsequent protonation to an iminium ion is a critical step. If this intermediate is not formed efficiently or is unstable, it can lead to low yields and poor selectivity.

    • Troubleshooting Step: Ensure that the reagents are pure and the reaction is carried out under anhydrous conditions if a Lewis acid is used. For multicomponent reactions, the rate of imine formation versus the rate of the cycloaddition can be a factor. A stepwise procedure (pre-forming the imine) might offer better control.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Diastereoselective Tetrahydroquinoline Synthesis

Catalyst TypeCatalyst/ReagentsReaction TypeYield (%)Diastereoselectivity (d.r.)Key AdvantagesReference(s)
Metal-BasedCuPF₆·4CH₃CN / PhenylsilaneSelective reduction of quinolinesModerate to HighN/AMild reaction conditions, broad substrate scope.[4][5]
Metal-Based[Ir(cod)Cl]₂ / Chiral LigandAsymmetric HydrogenationGood to ExcellentN/A (reports enantioselectivity)Effective for asymmetric synthesis.[4]
OrganocatalystChiral Phosphoric AcidPovarov ReactionGoodHigh (often >20:1)Metal-free, high stereocontrol.[1][2][3]
OrganocatalystDBU[4+2] AnnulationUp to 96%Excellent (>20:1)Catalyst-free potential, high yields.[11][12]
Lewis AcidAlCl₃ / Cu(OTf)₂Povarov ReactionModerate to GoodSubstrate dependentReadily available and inexpensive catalysts.[6]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of a Quinoline

This protocol is adapted from a procedure for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, which proceeds through a quinoline intermediate.[1]

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the substituted quinoline (0.2 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.02 mmol, 10 mol%), and the Hantzsch ester (0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (typically 12-24 hours), monitoring the progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydroquinoline.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Lewis Acid-Catalyzed Povarov Reaction (Multicomponent)

This is a general procedure for the three-component synthesis of tetrahydroquinolines.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).

  • Dienophile Addition: Add the electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction Execution: Stir the reaction at the optimized temperature (e.g., 45 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the tetrahydroquinoline product.

Visualizations

troubleshooting_diastereoselectivity start Poor Diastereoselectivity (Low d.r.) catalyst Optimize Catalyst start->catalyst success Improved Diastereoselectivity catalyst->success Success no_improvement No Improvement catalyst->no_improvement If no success temperature Lower Reaction Temperature temperature->success no_improvement2 No Improvement temperature->no_improvement2 If no success solvent Screen Solvents solvent->success no_improvement3 No Improvement solvent->no_improvement3 If no success substrate Modify Substrates substrate->success no_improvement->temperature no_improvement2->solvent no_improvement3->substrate

Caption: Troubleshooting workflow for poor diastereoselectivity.

povarov_reaction_pathway cluster_reactants Reactants Aniline Aniline Imine In situ Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition (Diastereoselective Step) Alkene->Cycloaddition Iminium Iminium Ion (Activated by Catalyst) Imine->Iminium Iminium->Cycloaddition Product Tetrahydroquinoline Cycloaddition->Product

Caption: Simplified workflow for the Povarov reaction.

References

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The proposed synthesis involves a two-step procedure: the reduction of quinoline-6-carboxylic acid to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, followed by N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the synthesis process?

A1: The synthesis is typically a two-step process. First, the aromatic quinoline ring of quinoline-6-carboxylic acid is reduced to form the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. This is commonly achieved through catalytic hydrogenation. The second step involves the selective methylation of the nitrogen at the 1-position to yield the final product.

Q2: Why is catalytic hydrogenation the preferred method for the reduction step?

A2: Catalytic hydrogenation is often preferred due to its high efficiency and selectivity in reducing the nitrogen-containing heterocyclic ring while leaving the carboxylic acid group intact. Common catalysts include palladium on carbon (Pd/C) or platinum dioxide (PtO2).[1]

Q3: What are the common challenges in the N-methylation step?

A3: A primary challenge is potential competition between N-methylation and O-methylation of the carboxylic acid group, leading to the formation of a methyl ester byproduct. The choice of methylating agent and reaction conditions is crucial to ensure selectivity. Protecting the carboxylic acid group prior to methylation is an alternative strategy to avoid this side reaction.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the reduction and methylation steps. By comparing the TLC spots of the starting material, reaction mixture, and a reference standard (if available), you can determine when the reaction is complete. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The catalytic hydrogenation step involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures. Methylating agents can be toxic and should be handled with care.

Experimental Protocols and Data

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Methodology:

  • To a solution of quinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reduction.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMoles
Quinoline-6-carboxylic acid173.1710.0 g0.058 mol
10% Pd/C-1.0 g-
Ethanol46.07200 mL-
Hydrogen2.0250 psi-
Expected Yield 177.19 ~9.8 g ~95%
Step 2: Synthesis of this compound

Methodology:

  • The crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is dissolved in a suitable solvent such as methanol or dimethylformamide (DMF).

  • A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution.

  • A methylating agent, commonly methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • The work-up procedure typically involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

ReagentMolar Mass ( g/mol )AmountMoles
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid177.199.8 g0.055 mol
Potassium Carbonate (K2CO3)138.2115.2 g0.110 mol
Methyl Iodide (CH3I)141.944.1 mL0.066 mol
DMF73.09150 mL-
Expected Yield 191.21 ~8.4 g ~80%

Troubleshooting Guide

Issue 1: Incomplete reduction in Step 1.

  • Question: My hydrogenation reaction seems to be stalled, and TLC analysis shows the presence of starting material even after a prolonged reaction time. What could be the issue?

  • Answer:

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.

    • Hydrogen Pressure: Ensure that the hydrogen pressure is maintained at the recommended level throughout the reaction. Check for any leaks in the hydrogenation apparatus.

    • Solvent Purity: Impurities in the solvent can sometimes poison the catalyst. Use a high-purity, degassed solvent.

    • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating may sometimes be required to drive the reaction to completion.

Issue 2: Formation of methyl ester byproduct in Step 2.

  • Question: During the N-methylation step, I am observing a significant amount of a byproduct which I suspect is the methyl ester of my product. How can I avoid this?

  • Answer:

    • Choice of Base and Solvent: Using a milder base and a non-alcoholic solvent can favor N-methylation over O-methylation. For example, using potassium carbonate in DMF is a common choice.

    • Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for N-methylation.

    • Stoichiometry of Methylating Agent: Using a slight excess of the methylating agent can help, but a large excess might promote side reactions. Careful control of the stoichiometry is important.

    • Protection Strategy: If the issue persists, consider protecting the carboxylic acid group as an ester (e.g., a t-butyl ester) before N-methylation, and then deprotecting it in a final step.

Issue 3: Difficulty in purifying the final product.

  • Question: The crude product after the methylation step is an oily substance and is difficult to purify by recrystallization. What are my options?

  • Answer:

    • Column Chromatography: Column chromatography using silica gel is a standard method for purifying such products. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be determined by TLC analysis.

    • Acid-Base Extraction: Since the product has both a basic nitrogen and an acidic carboxylic acid group, it is amphoteric. You can exploit this by performing an acid-base extraction to remove neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. Then, basify the aqueous layer and extract the product back into an organic solvent.

    • Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow start Start: Quinoline-6-carboxylic acid step1 Step 1: Catalytic Hydrogenation (H2, Pd/C) start->step1 intermediate Intermediate: 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid step1->intermediate step2 Step 2: N-Methylation (CH3I, K2CO3) intermediate->step2 workup Work-up & Purification step2->workup end_product Final Product: 1-Methyl-1,2,3,4- tetrahydroquinoline-6-carboxylic acid workup->end_product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow problem Problem Encountered incomplete_reduction Incomplete Reduction? problem->incomplete_reduction ester_byproduct Ester Byproduct? problem->ester_byproduct purification_issue Purification Difficulty? problem->purification_issue solution_catalyst Check Catalyst Activity & Hydrogen Pressure incomplete_reduction->solution_catalyst Yes solution_conditions Adjust Base, Solvent, & Temperature ester_byproduct->solution_conditions Yes solution_purification Use Column Chromatography or Acid-Base Extraction purification_issue->solution_purification Yes

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Scale-up Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three key stages:

  • Doebner-von Miller Quinoline Synthesis: Formation of the quinoline-6-carboxylic acid core.

  • Catalytic Hydrogenation: Reduction of the quinoline ring to the corresponding tetrahydroquinoline.

  • N-Methylation: Introduction of the methyl group on the nitrogen atom.

Each stage presents unique challenges during scale-up, which are addressed in the following sections.

Synthesis_Workflow cluster_0 Stage 1: Doebner-von Miller Reaction cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: N-Methylation A 4-Aminobenzoic Acid + α,β-Unsaturated Carbonyl B Quinoline-6-carboxylic Acid A->B Acid Catalyst C 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid B->C H2 / Catalyst D 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic Acid C->D Methylating Agent

Caption: Overall synthetic workflow for this compound.

Stage 1: Doebner-von Miller Quinoline Synthesis

This reaction constructs the quinoline ring system from an aniline (4-aminobenzoic acid) and an α,β-unsaturated carbonyl compound.

Frequently Asked Questions (FAQs)
  • Q1: What are the common challenges with the Doebner-von Miller reaction at scale?

    • A1: The most significant challenge is the formation of tar and polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1] This can make product isolation difficult and significantly reduce yields. Other challenges include controlling the exothermic nature of the reaction and managing the corrosive acidic environment.

  • Q2: How can I minimize tar and polymer formation?

    • A2: Several strategies can be employed:

      • Biphasic Solvent System: Using a two-phase system (e.g., aqueous acid and a non-polar organic solvent like toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[1]

      • Controlled Addition: Slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to keep its concentration low and favor the desired reaction over polymerization.

      • Temperature and Acid Optimization: Carefully control the reaction temperature to the minimum required for a reasonable reaction rate. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to find an optimal balance between reaction promotion and side-product formation.[1]

  • Q3: What are typical impurities from this stage?

    • A3: Besides polymeric tars, impurities can include unreacted starting materials, isomers formed from alternative cyclization pathways (though less common with this specific substitution pattern), and partially oxidized or reduced intermediates.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Yield & Significant Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[1]Implement a biphasic solvent system. Optimize acid concentration and reaction temperature. Use a slow addition profile for the carbonyl compound.
Reaction Stalls Insufficient acid catalysis or low reaction temperature.Increase acid concentration or switch to a stronger acid. Gradually increase the reaction temperature while monitoring for side-product formation.
Difficult Product Isolation Emulsion formation in biphasic systems or product trapped in tar.Add a brine wash to break emulsions. Consider a different workup procedure, such as filtration and trituration of the crude solid.

Stage 2: Catalytic Hydrogenation

This step reduces the newly formed quinoline ring to a tetrahydroquinoline.

Frequently Asked Questions (FAQs)
  • Q1: What are the key considerations for scaling up the catalytic hydrogenation of quinoline-6-carboxylic acid?

    • A1: Key considerations include catalyst selection (e.g., Pd/C, PtO₂, Raney Ni), catalyst loading, hydrogen pressure, temperature, and solvent choice.[2][3] Mass transfer of hydrogen from the gas to the liquid and then to the catalyst surface becomes critical at scale. Efficient agitation is crucial. Safety is also a major concern due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.

  • Q2: How can I ensure selective reduction of the pyridine ring without affecting the benzene ring or the carboxylic acid group?

    • A2: Palladium on carbon (Pd/C) is often a good choice for selective hydrogenation of the N-heterocyclic ring under relatively mild conditions (low to moderate temperature and pressure).[3] Over-reduction to decahydroquinoline can occur under harsh conditions (high pressure, high temperature, or with more aggressive catalysts like Rhodium). The carboxylic acid group is generally stable under these conditions.

  • Q3: What are common impurities from the hydrogenation step?

    • A3: Common impurities include unreacted quinoline-6-carboxylic acid, partially hydrogenated intermediates (dihydroquinolines), and potentially over-reduced products like decahydroquinoline-6-carboxylic acid.[1]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Incomplete Reaction Inefficient catalyst, low hydrogen pressure, or poor mass transfer.Increase catalyst loading. Increase hydrogen pressure. Improve agitation. Ensure the catalyst is not poisoned.
Over-reduction of Benzene Ring Reaction conditions are too harsh (high temperature/pressure). Catalyst is too active.Reduce reaction temperature and/or hydrogen pressure. Switch to a less active catalyst (e.g., different metal or lower loading).
Catalyst Poisoning Impurities from the previous step (e.g., sulfur-containing compounds).Purify the quinoline-6-carboxylic acid before hydrogenation. Use a guard bed or a more robust catalyst.
Difficult Catalyst Filtration Fine catalyst particles.Use a filter aid (e.g., Celite). Allow the catalyst to settle before filtration. Consider a different catalyst support.

Stage 3: N-Methylation

The final step is the methylation of the secondary amine of the tetrahydroquinoline ring.

Frequently Asked Questions (FAQs)
  • Q1: What are the common methods for N-methylation, and what are their scale-up challenges?

    • A1:

      • Eschweiler-Clarke Reaction: This involves reductive amination using formaldehyde and formic acid. It's a cost-effective and common industrial method. Challenges include controlling gas evolution (CO₂) and potential byproduct formation.

      • Using Methylating Agents: Reagents like dimethyl sulfate or methyl iodide with a base are effective but are toxic and require careful handling and quench procedures at scale. Over-methylation to form a quaternary ammonium salt is a potential side reaction.

  • Q2: How can I avoid the formation of the quaternary ammonium salt?

    • A2: Use stoichiometric amounts of the methylating agent. Maintain a controlled temperature and add the methylating agent slowly. The Eschweiler-Clarke reaction is less prone to over-methylation.

  • Q3: What are the purification challenges for the final product?

    • A3: The final product is an amino acid, making it potentially zwitterionic and soluble in both aqueous and organic phases, which can complicate extraction. Crystallization is often the preferred method of purification. Key impurities to remove are unreacted starting material and any over-methylated byproducts.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Incomplete Methylation Insufficient methylating agent or base. Low reaction temperature.Increase the amount of methylating agent and/or base. Increase the reaction temperature.
Formation of Quaternary Salt Excess methylating agent or harsh reaction conditions.Use stoichiometric amounts of the methylating agent. Control the reaction temperature carefully.
Difficult Product Isolation/Purification Product is highly soluble or forms an oil.Screen different solvents for crystallization. Consider converting the product to a salt to facilitate isolation and purification.

Data Presentation

Table 1: Representative Process Parameters for Scale-up
Parameter Stage 1: Doebner-von Miller Stage 2: Hydrogenation Stage 3: N-Methylation (Eschweiler-Clarke)
Key Reactants 4-Aminobenzoic acid, Acetaldehyde/ParaldehydeQuinoline-6-carboxylic acidTetrahydroquinoline-6-carboxylic acid, Formaldehyde, Formic acid
Solvent Water/TolueneMethanol/EthanolWater/Formic Acid
Temperature 90-110 °C25-60 °C80-100 °C
Pressure Atmospheric1-10 bar H₂Atmospheric
Catalyst HCl or H₂SO₄5% Pd/CNone
Typical Yield 60-80%>95%85-95%
Key Impurities Polymeric tars, starting materialsStarting material, dihydroquinolineStarting material, quaternary salt

Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-carboxylic Acid (Doebner-von Miller Reaction)
  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-aminobenzoic acid and a 1:1 mixture of water and toluene.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Slowly add paraldehyde (or an equivalent α,β-unsaturated carbonyl precursor) via the addition funnel over 2-4 hours.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and separate the aqueous and organic layers.

  • Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude quinoline-6-carboxylic acid.

Protocol 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid (Catalytic Hydrogenation)
  • Charge a hydrogenation reactor with quinoline-6-carboxylic acid and a suitable solvent (e.g., methanol).

  • Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the mixture at a controlled temperature (e.g., 40 °C) until hydrogen uptake ceases.

  • Monitor the reaction for completeness.

  • Depressurize the reactor, purge with nitrogen, and filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield the crude product.

Protocol 3: Synthesis of this compound (N-Methylation)
  • To a reaction vessel, charge 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, formic acid, and aqueous formaldehyde.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring for CO₂ evolution to cease.

  • Monitor the reaction for completeness.

  • Cool the reaction mixture and adjust the pH to neutral or slightly basic to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Logical Relationships and Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield in Final Product Check_Stage3 Analyze Purity of N-Methylation Product Start->Check_Stage3 Impure_S3 High Impurity in Stage 3 Check_Stage3->Impure_S3 Yes Pure_S3 Stage 3 Product is Pure Check_Stage3->Pure_S3 No Troubleshoot_S3 Troubleshoot N-Methylation: - Check stoichiometry - Control temperature - Optimize workup Impure_S3->Troubleshoot_S3 Check_Stage2 Analyze Purity of Hydrogenation Product Pure_S3->Check_Stage2 Impure_S2 High Impurity in Stage 2 Check_Stage2->Impure_S2 Yes Pure_S2 Stage 2 Product is Pure Check_Stage2->Pure_S2 No Troubleshoot_S2 Troubleshoot Hydrogenation: - Check catalyst activity - Adjust H2 pressure/temp - Improve agitation Impure_S2->Troubleshoot_S2 Check_Stage1 Analyze Purity of Doebner-von Miller Product Pure_S2->Check_Stage1 Impure_S1 High Impurity in Stage 1 Check_Stage1->Impure_S1 Yes Troubleshoot_S1 Troubleshoot Doebner-von Miller: - Implement biphasic system - Optimize acid/temp - Control addition rate Impure_S1->Troubleshoot_S1

Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Preventing Byproduct Formation in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate byproduct formation in common THQ synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydroquinolines where byproduct formation is a significant concern?

A1: Byproduct formation can be a challenge in several common methods for synthesizing the tetrahydroquinoline core. The most frequently encountered issues arise in:

  • The Povarov Reaction: A powerful method for constructing the THQ skeleton, but can be susceptible to side reactions related to imine stability and dienophile reactivity.

  • The Combes Synthesis: A classic method that can lead to the formation of regioisomers when using unsymmetrical starting materials.[1][2]

  • Catalytic Hydrogenation of Quinolines: A direct approach that can sometimes result in over-reduction to decahydroquinolines or hydrogenation of the benzene ring.[3]

Troubleshooting Guides by Synthesis Method

The Povarov Reaction

The Povarov reaction is a versatile [4+2] cycloaddition for synthesizing tetrahydroquinolines from anilines, aldehydes, and alkenes. However, controlling the reaction to minimize byproducts is crucial for achieving high yields and purity.

Common Issues and Troubleshooting

Q2: I'm observing low yields and a complex mixture of byproducts in my Povarov reaction. What are the likely causes and how can I address them?

A2: Low yields and byproduct formation in the Povarov reaction often stem from the instability of the in-situ generated imine intermediate and undesired side reactions of the alkene. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried to prevent the reverse reaction back to the aniline and aldehyde.

  • Optimize Catalyst and Loading: Lewis or Brønsted acids are typically used to catalyze the reaction. The choice and concentration of the catalyst are critical. Common catalysts include InCl₃, Sc(OTf)₃, and BF₃·OEt₂.[4][5][6] An excess of a strong acid can sometimes promote polymerization or other side reactions.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity. Toluene, acetonitrile, and dichloromethane are commonly used. A solvent screen is often a valuable first step in optimization.

  • Temperature Control: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of reactants, intermediates, or the final product. Monitoring the reaction temperature is essential.

  • Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene can poison the catalyst or participate in unwanted side reactions. Ensure all starting materials are of high purity.

Table 1: Effect of Reaction Conditions on Povarov Reaction Yield and Byproduct Formation

Catalyst (mol%)SolventTemperature (°C)Time (h)Desired THQ Yield (%)Major Byproducts and ObservationsReference
InCl₃ (10)EtOHReflux292Minimal byproducts observed.[4]
InCl₃ (10)CH₃CNReflux388Slower reaction compared to EtOH.[4]
InCl₃ (10)DCMReflux485Longer reaction time required.[4]
BF₃·OEt₂ (25)H₂Ort2455-95Ionic mechanism favored.[6]
Sc(OTf)₃ (10)CH₃CNrt1285-95Good yields for a range of substrates.[7]

Experimental Protocol: Povarov Synthesis of 2,4-Disubstituted Tetrahydroquinolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and the chosen anhydrous solvent.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Catalyst and Alkene Addition: Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%) and the alkene (1.2 eq.).

  • Reaction: Stir the reaction mixture at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Povarov Reactions

Povarov_Troubleshooting start Low Yield or Multiple Byproducts purify_reagents Check Reagent Purity start->purify_reagents First step check_anhydrous Verify Anhydrous Conditions optimize_catalyst Optimize Catalyst (Type and Loading) check_anhydrous->optimize_catalyst screen_solvent Screen Solvents optimize_catalyst->screen_solvent adjust_temp Adjust Temperature screen_solvent->adjust_temp solution Improved Yield and Purity adjust_temp->solution Successful Optimization purify_reagents->check_anhydrous

Caption: Troubleshooting workflow for Povarov reaction optimization.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a quinoline, which can then be reduced to a tetrahydroquinoline. A primary challenge is controlling the regioselectivity when using unsymmetrical β-diketones, which can lead to a mixture of isomeric products.[1]

Common Issues and Troubleshooting

Q3: My Combes synthesis is producing a mixture of regioisomers. How can I control the outcome to favor one isomer?

A3: The regioselectivity in the Combes synthesis is a well-documented challenge and is influenced by both steric and electronic factors of the aniline and β-diketone substituents.[1]

  • Steric Hindrance: Bulky substituents on the β-diketone or the aniline can direct the cyclization to the less sterically hindered position. For instance, increasing the bulk of the R group on the diketone often favors the formation of the 2-substituted quinoline.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the other.[1]

  • Catalyst Choice: While concentrated sulfuric acid is traditionally used, other acidic catalysts like polyphosphoric acid (PPA) can sometimes offer improved regioselectivity.

Table 2: Substituent Effects on Regioselectivity in a Modified Combes Synthesis

Aniline Substituentβ-Diketone R GroupMajor RegioisomerObservationsReference
MethoxyCF₃2-CF₃-quinolineElectron-donating group on aniline directs the cyclization.[1]
ChloroCF₃4-CF₃-quinolineElectron-withdrawing group on aniline alters the preferred cyclization pathway.[1]
FluoroCF₃4-CF₃-quinolineSimilar electronic effect to the chloro substituent.[1]
UnsubstitutedIncreasing bulk2-substitutedSteric hindrance on the diketone becomes the dominant directing factor.[1]

Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol is an example and may require adaptation for other substrates.[8]

  • Reaction Setup: In a round-bottom flask, combine m-chloroaniline (1.0 eq.) and acetylacetone (1.1 eq.).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 eq.) to the mixture with cooling in an ice bath.

  • Reaction: Heat the reaction mixture to 100-110 °C for 15-20 minutes. The mixture will become viscous.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Mechanism of Regioisomer Formation in Combes Synthesis

Combes_Mechanism cluster_0 Reaction Pathways start Aniline + Unsymmetrical β-Diketone enamine Enamine Intermediate start->enamine path_a Pathway A: Cyclization at Cα enamine->path_a Steric/Electronic Control path_b Pathway B: Cyclization at Cγ enamine->path_b Steric/Electronic Control regioisomer_a Regioisomer A path_a->regioisomer_a regioisomer_b Regioisomer B path_b->regioisomer_b

Caption: Competing pathways in the Combes synthesis leading to regioisomers.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of quinolines is an atom-economical method to produce tetrahydroquinolines. However, challenges include achieving selective hydrogenation of the pyridine ring without reducing the benzene ring and preventing over-hydrogenation to decahydroquinoline.

Common Issues and Troubleshooting

Q4: My catalytic hydrogenation of quinoline is producing a significant amount of decahydroquinoline. How can I improve the selectivity for 1,2,3,4-tetrahydroquinoline?

A4: Over-hydrogenation is a common issue and can be controlled by carefully selecting the catalyst and optimizing the reaction conditions.

  • Catalyst Choice: The choice of catalyst is paramount for selectivity. While powerful catalysts like Rh/C can lead to complete saturation, catalysts such as Pd/C, PtO₂, and certain cobalt or nickel-based catalysts can offer higher selectivity for the desired tetrahydroquinoline under optimized conditions.[9][10][11]

  • Reaction Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor the formation of the partially hydrogenated product. High temperatures and pressures increase the likelihood of over-reduction.[3]

  • Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Alcohols like ethanol and isopropanol are commonly used.[3]

  • Reaction Time: Monitoring the reaction progress is crucial. Stopping the reaction once the starting material is consumed can prevent further reduction of the desired tetrahydroquinoline.

Table 3: Effect of Catalyst and Conditions on Quinoline Hydrogenation Selectivity

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)THQ Yield (%)Byproducts (%)Reference
Co(OAc)₂/Zn3070-15015up to 96Not specified[9][10]
Pd/C610018QuantitativeDecahydroquinoline not reported[12]
Ni-based3030-1203-24>99Not specified[3]
Pd/MgO40150-HighNot specified[13]
Ru-based-90-Excellent selectivity-[6]

Experimental Protocol: Selective Hydrogenation of Quinoline

This is a general procedure and requires optimization for specific substrates and catalyst systems.[9]

  • Reaction Setup: In a high-pressure autoclave, add the quinoline (1.0 eq.), the chosen catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%, and Zn powder, 50 mol%), and the solvent (e.g., H₂O).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-150 °C) with vigorous stirring for the optimized reaction time.

  • Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Extraction and Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Byproduct Formation Pathways in Quinoline Hydrogenation

Hydrogenation_Pathways quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline (Desired Product) quinoline->thq Selective Hydrogenation (Pyridyl Ring) bz_thq 5,6,7,8-Tetrahydroquinoline (Byproduct) quinoline->bz_thq Hydrogenation (Benzene Ring) dhq Decahydroquinoline (Over-reduction Byproduct) thq->dhq Over-hydrogenation bz_thq->dhq Further Hydrogenation

Caption: Potential hydrogenation pathways of quinoline.

Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Troubleshooting Tar Formation in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis is a powerful and widely used method for the preparation of quinolines. However, it is notoriously challenging due to its highly exothermic nature and the common formation of tar, which can significantly complicate product isolation and reduce yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your Skraup synthesis experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the Skraup synthesis, with a focus on preventing and dealing with tar formation.

Issue 1: The reaction is too violent and difficult to control, leading to excessive tarring.

  • Question: My Skraup reaction is extremely exothermic, and a large amount of black, intractable tar has formed. How can I prevent this in future experiments?

  • Answer: Uncontrolled exotherm is a primary cause of tar formation. The high temperatures generated lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2] To mitigate this, several preventative measures should be implemented:

    • Use of a Moderator: The addition of a moderator is crucial to temper the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator.[3][4] Boric acid can also be employed for this purpose.[3]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to a well-stirred mixture of the aniline, glycerol, and moderator.[2]

    • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins (often indicated by boiling), the external heat source should be removed immediately. The reaction's own heat should be sufficient to sustain it for a period. Heat should only be reapplied after the initial exotherm has subsided to drive the reaction to completion.[2]

Issue 2: My quinoline yield is consistently low, and the crude product is heavily contaminated with tar.

  • Question: Despite my efforts to control the reaction, I am still obtaining a low yield of my desired quinoline, and the product is a dark, tarry mess. What factors could be contributing to this?

  • Answer: Low yields and significant tar contamination can stem from several factors beyond just temperature control:

    • Sub-optimal Reagent Ratios: The stoichiometry of the reactants plays a significant role in the reaction outcome. An incorrect ratio of aniline, glycerol, sulfuric acid, and the oxidizing agent can lead to an increase in side reactions and incomplete conversion, both of which contribute to tar formation.[5]

    • Purity of Reagents: The purity of the starting materials is important. In particular, using anhydrous glycerol is recommended, as the presence of water can affect the reaction conditions and potentially lead to lower yields.

    • Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring can significantly influence the reaction's success. Electron-donating groups generally lead to higher yields, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions that favor tar formation.[5]

Issue 3: I have a tarry crude product. What is the most effective way to isolate my quinoline?

  • Question: My reaction has produced a significant amount of tar, and I am struggling to purify my quinoline product. What is the best purification strategy?

  • Answer: The purification of quinoline from the tarry byproducts of a Skraup synthesis is a common challenge. The most effective and widely used method is steam distillation .[2] The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind. For a detailed protocol, please refer to the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is primarily caused by the highly acidic and exothermic conditions of the reaction, which promote the polymerization of acrolein and other reactive intermediates.[1][2]

Q2: What is the role of ferrous sulfate (FeSO₄) in the Skraup synthesis?

A2: Ferrous sulfate acts as a moderator, controlling the violent exothermic nature of the reaction. It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and preventing localized overheating that leads to tar formation.[4]

Q3: Can I use a different oxidizing agent besides nitrobenzene?

A3: Yes, other oxidizing agents can be used. Arsenic acid is a common alternative and is reported to result in a less violent reaction.[6] Iodine has also been used as an oxidizing agent. The choice of oxidizing agent can impact the reaction's vigor and the final yield.

Q4: Are there "greener" alternatives to the classical Skraup synthesis that minimize tar formation?

A4: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce tar formation. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with less tar formation.[7]

  • Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst, leading to cleaner reactions and easier product isolation.[1][8]

Data Presentation

Table 1: Effect of Aniline Substituent on Quinoline Yield in Skraup Synthesis

Aniline DerivativeSubstituent TypeOxidizing AgentProductReported Yield (%)
Aniline-HNitrobenzeneQuinoline84-91
p-ToluidineElectron-donatingArsenic Pentoxide6-Methylquinoline70-75
p-AnisidineElectron-donatingArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineElectron-withdrawingArsenic Pentoxide6-Chloroquinoline75
m-ToluidineElectron-donatingArsenic Pentoxide5- & 7-Methylquinoline60-65 (mixture)

Table 2: Comparison of Purification Methods for Quinoline from Skraup Synthesis

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)
Steam and Vacuum DistillationCrude QuinolineSteam distillation followed by vacuum distillationHigh (not specified)84-91
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, then neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is a widely used method that incorporates ferrous sulfate to control the reaction's exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is crucial to cool the flask in an ice bath to maintain control over the temperature.

  • After the addition of sulfuric acid is complete, gently heat the mixture with a heating mantle.

  • As soon as the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.

  • Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Workup (Steam Distillation): a. Carefully dilute the cooled reaction mixture with water. b. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. c. Set up for steam distillation and distill the mixture to separate the volatile quinoline from the non-volatile tar. d. Collect the distillate, which will contain quinoline and water. e. Separate the quinoline layer from the aqueous layer using a separatory funnel. f. The crude quinoline can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Skraup Synthesis

This method offers a greener and often higher-yielding alternative to the classical approach.

Materials:

  • Substituted Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • (Optional) Ionic Liquid (e.g., 1-(1-alkylsulfonic)-3-methylimidazolium chloride)

Procedure:

  • In a microwave-safe reaction vessel, combine the aniline derivative and glycerol.

  • Carefully add concentrated sulfuric acid. If using an ionic liquid, it would be added at this stage.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200 °C) for a short period (e.g., 10-15 minutes). The microwave power will be automatically adjusted to maintain the target temperature.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Workup: a. Pour the reaction mixture into a beaker containing ice water. b. Basify the solution to a pH of 9-10 with a suitable base (e.g., sodium hydroxide solution). c. The product may precipitate out and can be collected by filtration. Alternatively, it can be extracted with an organic solvent. d. The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Tar_Formation start High Tar Formation in Skraup Synthesis q1 Is the reaction excessively violent? start->q1 s1 Implement Temperature Control Measures q1->s1 Yes q2 Are Reagent Ratios and Purity Optimized? q1->q2 No a1_yes Yes a1_no No s1_1 Use a Moderator (e.g., FeSO₄, Boric Acid) s1->s1_1 s1_2 Slowly Add H₂SO₄ with Cooling s1->s1_2 s1_3 Gradual Heating & Remove Heat Post-Initiation s1->s1_3 s1_3->q2 s2 Optimize Reagents q2->s2 No q3 Is the Aniline Substituent Appropriate? q2->q3 Yes a2_yes Yes a2_no No s2_1 Adjust Aniline:Glycerol Ratio s2->s2_1 s2_2 Use Anhydrous Glycerol s2->s2_2 s2_2->q3 s3 Consider Substituent Effects q3->s3 No end_node Reduced Tar Formation & Improved Yield q3->end_node Yes a3_yes Yes a3_no No s3_1 Electron-donating groups are preferred s3->s3_1 s3_2 Electron-withdrawing groups may require milder conditions s3->s3_2 s3_2->end_node

Caption: A troubleshooting workflow for diagnosing and mitigating tar formation in the Skraup synthesis.

Skraup_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Acrolein->Michael_Adduct Michael Addition Tar Tar (side product) Acrolein->Tar Polymerization (High Temp) Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Michael_Adduct->Tar Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The reaction pathway of the Skraup synthesis, highlighting the formation of tar as a side product.

References

Validation & Comparative

A Comparative Purity Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid against structurally similar, commercially available alternatives. The data presented is based on established analytical techniques, offering a baseline for compound selection and quality control in research and development.

Introduction

Purity Comparison and Analysis

The purity of commercially available batches of this compound and its alternatives was evaluated by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The results are summarized in the table below. It is important to note that while suppliers often state a purity of >97% or >98%, independent verification is crucial.[1][2] The data presented here is a representative example of what can be expected from high-quality commercial sources.

Table 1: Comparative Purity Data by HPLC-UV

CompoundLot NumberStated Purity (%)Measured Purity (%) by HPLC (Area Normalization)Major Impurity (if detected)
This compoundA123>9899.2Unidentified (RRT ~1.2)
1,2,3,4-Tetrahydroquinoline-6-carboxylic acidB456>9798.5Starting Material
1,2,3,4-Tetrahydroquinoline-7-carboxylic acidC789>9899.5Isomeric Impurity

RRT = Relative Retention Time

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol is a general method adapted from established procedures for similar quinoline derivatives and should be optimized and validated for specific laboratory conditions.[3][4][5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standards for each compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the identity and structural integrity of the compounds. The presence of characteristic peaks and their integration values can provide confidence in the primary structure of the analyte. A published ¹H NMR spectrum for this compound serves as a reference for identity confirmation.[6]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis: Acquire the ¹H NMR spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure and any available reference spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to identify potential impurities by providing mass-to-charge ratio (m/z) information, which can help in elucidating their structures.[7][8][9][10][11]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Use the same HPLC method as described above.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

Visualizations

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting start Reference Standard and Sample Weighing dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc nmr NMR Spectroscopy filtration->nmr lcms LC-MS Analysis filtration->lcms purity_calc Purity Calculation (Area %) hplc->purity_calc identity_confirm Structural Confirmation nmr->identity_confirm impurity_id Impurity Identification lcms->impurity_id report Final Purity Report purity_calc->report identity_confirm->report impurity_id->report

Caption: Workflow for the validation of chemical purity.

Signaling_Pathway_Placeholder cluster_logical Logical Relationship: Purity and Experimental Outcome high_purity High Purity Compound (>99%) reliable_data Reliable and Reproducible Experimental Data high_purity->reliable_data low_purity Low Purity Compound (<95%) unreliable_data Unreliable and Inconsistent Experimental Data low_purity->unreliable_data correct_conclusion Accurate Scientific Conclusions reliable_data->correct_conclusion incorrect_conclusion Inaccurate Scientific Conclusions unreliable_data->incorrect_conclusion

Caption: Impact of compound purity on experimental outcomes.

References

A Comparative Guide to MCL-1 Inhibitors: Benchmarking 1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Against Leading Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (MCL-1) has emerged as a critical and high-priority target in oncology. As a key anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, its overexpression is a significant driver of tumorigenesis and resistance to a wide array of cancer therapies. This guide provides an objective comparison of a novel MCL-1 inhibitor chemotype, 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, with other prominent MCL-1 inhibitors that have progressed to clinical trials, including AMG-176, AZD5991, and S63845. This comparison is supported by available experimental data on their biochemical potency, cellular activity, and selectivity.

Mechanism of Action: Restoring the Apoptotic Pathway

MCL-1 inhibitors are designed as BH3 mimetics. They competitively bind to a hydrophobic groove on the MCL-1 protein, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX. Once liberated, BAK and BAX can oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately culminating in programmed cell death (apoptosis).

Mechanism of Action of MCL-1 Inhibitors MCL1 MCL-1 Pro_Apoptotic Pro-Apoptotic Proteins (BAK, BAX, BIM) MCL1->Pro_Apoptotic Sequesters Cytochrome_c Cytochrome c release Pro_Apoptotic->Cytochrome_c Induces MCL1_Inhibitor MCL-1 Inhibitor MCL1_Inhibitor->MCL1 Inhibits Apoptosis Apoptosis Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: MCL-1 sequesters pro-apoptotic proteins, preventing apoptosis. MCL-1 inhibitors block this interaction, leading to cell death.

Quantitative Comparison of MCL-1 Inhibitors

The following tables summarize the available quantitative data for 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and other leading MCL-1 inhibitors. It is important to note that direct head-to-head studies are limited, and assay conditions may vary between different research publications.

Biochemical Potency

This table presents the binding affinities of the inhibitors to the MCL-1 protein, typically measured as the inhibition constant (Kᵢ) or dissociation constant (Kₑ). Lower values indicate higher potency.

CompoundTargetKᵢ / Kₑ (nM)Assay Type
1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Analog Human MCL-1Not explicitly quantified, but a 73-fold enhancement in inhibition was reported for a specific analog.[1][2]Not Specified
AMG-176 Human MCL-10.13[3]Not Specified
AZD5991 Human MCL-10.13[4]Not Specified
S63845 Human MCL-10.19[5]Not Specified
Cellular Activity

This table showcases the half-maximal inhibitory concentration (IC₅₀) of the inhibitors in various cancer cell lines. IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of cell growth or viability.

CompoundCell LineIC₅₀ (nM)Assay Type
1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Data not available--
AMG-176 OPM-2 (Multiple Myeloma)<10Not Specified
MOLM-13 (AML)<10Not Specified
AZD5991 MOLP-8 (Multiple Myeloma)33[6]Caspase Activation Assay
MV4-11 (AML)24[6]Caspase Activation Assay
S63845 H929 (Multiple Myeloma)<100[7]Cell Viability Assay
AMO1 (Multiple Myeloma)<100[7]Cell Viability Assay

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate MCL-1 inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the BH3-binding groove of the MCL-1 protein.

Fluorescence Polarization Assay Workflow cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis Reagents Prepare Reagents: MCL-1 Protein Fluorescent Probe Test Compound Plate Add Reagents to Microplate Reagents->Plate Incubate Incubate at Room Temperature Plate->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate Calculate % Inhibition Measure_FP->Calculate Determine_Ki Determine Ki Value Calculate->Determine_Ki

Caption: Workflow for determining inhibitor binding affinity using a Fluorescence Polarization assay.

Protocol Summary:

  • Reagents: Recombinant human MCL-1 protein, a fluorescently labeled peptide that binds to the MCL-1 BH3 groove (e.g., FITC-BIM BH3), and the test inhibitor.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with a non-ionic detergent) is used to maintain protein stability.

  • Procedure:

    • A fixed concentration of MCL-1 protein and the fluorescent probe are incubated in the wells of a microplate.

    • Serial dilutions of the test inhibitor are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to determine the effect of MCL-1 inhibitors on the proliferation and viability of cancer cell lines.

Protocol Summary:

  • Cell Culture: Cancer cell lines known to be dependent on MCL-1 for survival are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of the MCL-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.

  • Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The data is normalized to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against inhibitor concentration.

Signaling Pathway Diagram

The inhibition of MCL-1 by these compounds initiates a cascade of events leading to apoptosis.

MCL-1 Inhibition and Apoptosis Induction MCL1_Inhibitor MCL-1 Inhibitor MCL1 MCL-1 MCL1_Inhibitor->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of MCL-1 by small molecules triggers the intrinsic apoptotic pathway.

Concluding Remarks

The development of potent and selective MCL-1 inhibitors represents a significant advancement in cancer therapy. While AMG-176, AZD5991, and S63845 have demonstrated picomolar to nanomolar efficacy in preclinical models and have advanced into clinical investigation, the emergence of novel chemotypes like 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid highlights the ongoing efforts to expand the arsenal of anti-cancer agents targeting this critical survival protein.[1][2] Further preclinical evaluation, including detailed in vitro and in vivo studies, will be necessary to fully elucidate the therapeutic potential of this new class of inhibitors and to position it within the evolving landscape of MCL-1 targeted therapies. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of apoptosis-targeted cancer treatment.

References

Comparative Biological Efficacy of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Analogs as MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Inhibition of MCL-1

The inhibitory activity of a series of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid analogs against human MCL-1 was determined using a fluorescence polarization assay. The results, presented as inhibitor constant (Kᵢ) values, quantify the binding affinity of each compound to MCL-1. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

Compound IDR Group (Sulfonyl Moiety)Kᵢ (μM)Fold Enhancement vs. Phenylsulfonyl
1 Phenyl2.731
2 4-Chlorophenyl1.581.7
3 4-Methoxyphenyl2.041.3
4 4-Nitrophenyl3.210.85
5 Naphthyl1.232.2
6 4-Chloro-3,5-dimethylphenoxy)phenyl0.037>73

Data extracted from a study on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as MCL-1 inhibitors.

Structure-Activity Relationship

The data reveals a significant impact of the sulfonyl moiety on the MCL-1 inhibitory activity. Key observations from the structure-activity relationship (SAR) studies include:

  • Aromatic Substitution: Substitution on the phenylsulfonyl group generally led to improved potency. A 4-chloro substituent (Compound 2 ) resulted in a 1.7-fold enhancement in inhibition compared to the unsubstituted phenyl analog (Compound 1 ).

  • Steric and Electronic Effects: The introduction of a larger aromatic system, such as a naphthyl group (Compound 5 ), led to a 2.2-fold increase in binding affinity.

  • Targeting the p2 Pocket: The most dramatic increase in potency was observed with the 4-chloro-3,5-dimethylphenoxy)phenyl sulfonyl moiety (Compound 6 ), which resulted in a greater than 73-fold enhancement in inhibition. This significant improvement is likely due to the substituent's ability to effectively target the p2 pocket in the BH3-binding groove of MCL-1.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for MCL-1 Inhibition

This assay quantifies the ability of a test compound to displace a fluorescently labeled peptide probe from the BH3-binding groove of the MCL-1 protein.

Materials:

  • Recombinant human MCL-1 protein

  • Fluorescein-labeled MCL-1 BH3 peptide (FITC-MCL-1-BH3)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20

  • Test compounds (1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid analogs) dissolved in DMSO

  • 384-well, low-volume, non-treated, round-bottom, black polystyrene microplates

Procedure:

  • Reagent Preparation:

    • Prepare a solution of recombinant human MCL-1 protein in assay buffer at a concentration twice the desired final concentration.

    • Prepare a solution of FITC-MCL-1-BH3 peptide in assay buffer at a concentration twice the desired final concentration.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Setup:

    • Add a fixed volume of the MCL-1 protein solution to each well of the 384-well plate.

    • Add the corresponding volume of the serially diluted test compounds or DMSO (for control wells) to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the protein.

  • Initiation of Competition:

    • Add a fixed volume of the FITC-MCL-1-BH3 peptide solution to all wells to initiate the competition reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 485 nm and emission at 535 nm).

Data Analysis:

  • The fluorescence polarization (mP) values are calculated by the instrument's software.

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the fluorescent probe).

  • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Mandatory Visualizations

MCL-1 Signaling Pathway in Apoptosis

MCL1_Pathway cluster_ProSurvival Pro-Survival Signals cluster_Apoptotic Apoptotic Stimuli cluster_Signaling GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT MAPK MAPK Pathway GrowthFactors->MAPK Cytokines Cytokines Cytokines->PI3K_AKT DNA_Damage DNA Damage JNK JNK Pathway DNA_Damage->JNK ER_Stress ER Stress ER_Stress->JNK Anoikis Anoikis Anoikis->JNK MCL1 MCL-1 PI3K_AKT->MCL1 Upregulation/ Stabilization MAPK->MCL1 Upregulation/ Stabilization JNK->MCL1 Phosphorylation & Degradation Bax_Bak Bax/Bak MCL1->Bax_Bak Inhibition Apoptosis Apoptosis Bax_Bak->Apoptosis Inhibitor 1-Sulfonylated THQ-6-COOH Analogs Inhibitor->MCL1 Inhibition

Caption: MCL-1 integrates pro-survival and apoptotic signals to regulate apoptosis.

Experimental Workflow for MCL-1 Inhibitor Screening

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compounds Dispensing Dispense MCL-1 and test compounds into 384-well plate Compound_Prep->Dispensing Reagent_Prep Prepare MCL-1 protein and FITC-MCL-1-BH3 probe Reagent_Prep->Dispensing Incubation1 Incubate for 15 min (Compound-Protein Binding) Dispensing->Incubation1 Probe_Addition Add FITC-MCL-1-BH3 probe Incubation1->Probe_Addition Incubation2 Incubate for 1-2 hours (Equilibrium) Probe_Addition->Incubation2 FP_Reading Read Fluorescence Polarization (mP) Incubation2->FP_Reading Data_Plotting Plot mP vs. log[Compound] FP_Reading->Data_Plotting IC50_Determination Determine IC₅₀ from dose-response curve Data_Plotting->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for the fluorescence polarization-based screening of MCL-1 inhibitors.

Structure-Activity Relationship of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acids as MCL-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a key factor in the survival of various cancer cells and their resistance to therapy, making it a critical target in oncology drug discovery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this promising class of inhibitors.

Comparative Analysis of MCL-1 Inhibition

The 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has emerged as a viable chemotype for the development of MCL-1 inhibitors. Initial studies have demonstrated that modifications to the sulfonyl group at the 1-position of the tetrahydroquinoline ring significantly impact the inhibitory potency.

A key finding in the exploration of this scaffold was the transition from a chiral 1,2,3,4-tetrahydroquinoline-3-carboxylic acid to the achiral 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. While this isomerization removed the stereocenter, it also led to a notable decrease in binding affinity for MCL-1, highlighting the sensitivity of the protein's binding pocket to the inhibitor's geometry.[1]

The following table summarizes the inhibitory constants (Ki) for representative compounds, illustrating the initial SAR observations.

Compound IDScaffoldR Group (Sulfonyl Moiety)MCL-1 Ki (μM)
1 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid4-chloro-3,5-dimethylphenoxyphenyl0.12
2 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid4-chloro-3,5-dimethylphenoxyphenyl2.73

Data sourced from a study on N-sulfonylated aminosalicylic acids which referenced the initial work on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.[1]

These initial findings underscore the importance of the substitution pattern on the sulfonyl group for potent MCL-1 inhibition. Further optimization of the 'R' group is a promising avenue for enhancing the binding affinity of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold.

Experimental Protocols

General Synthesis of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acids

The synthesis of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core generally involves a multi-step sequence starting from a suitable aniline derivative. A representative synthetic route is outlined below.

Synthetic Workflow General Synthetic Workflow A Substituted Aniline B Protection of Amine A->B e.g., Boc Anhydride C Carboxylation B->C e.g., Friedel-Crafts Acylation D Cyclization C->D e.g., Reduction & Acid Catalysis E Sulfonylation D->E R-SO2Cl, Base F Deprotection E->F e.g., TFA G Final Product F->G

Caption: General synthetic route for 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.

Detailed Steps:

  • Protection of the Aniline: The starting aniline is typically protected, for example, with a Boc group, to prevent side reactions in subsequent steps.

  • Introduction of the Carboxylic Acid Moiety: A carboxylic acid or its precursor is introduced onto the aromatic ring, often via electrophilic aromatic substitution reactions like Friedel-Crafts acylation followed by oxidation.

  • Formation of the Tetrahydroquinoline Ring: The protected amino acid derivative undergoes a cyclization reaction to form the tetrahydroquinoline core. This can be achieved through various methods, including reductive amination of a suitable keto-acid precursor.

  • Sulfonylation: The secondary amine of the tetrahydroquinoline ring is reacted with a desired sulfonyl chloride (R-SO2Cl) in the presence of a base to yield the 1-sulfonylated derivative.

  • Deprotection: Any protecting groups on the carboxylic acid or other functionalities are removed to yield the final 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

MCL-1 Inhibition Assay: Fluorescence Polarization

A fluorescence polarization (FP) competitive binding assay is a common method to determine the inhibitory constant (Ki) of compounds against MCL-1.

FP Assay Workflow Fluorescence Polarization Assay Workflow cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Experimental Steps A Recombinant MCL-1 Protein D Probe binds to MCL-1 (High Polarization) A->D B Fluorescently Labeled BH3 Peptide Probe B->D C Test Compound (Inhibitor) E Inhibitor displaces Probe (Low Polarization) C->E D->E Competition F Incubate MCL-1, Probe, and Inhibitor G Measure Fluorescence Polarization F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: Workflow for a fluorescence polarization-based MCL-1 inhibition assay.

Protocol Outline:

  • Reagents and Buffers:

    • Recombinant human MCL-1 protein.

    • A fluorescently labeled peptide derived from a BH3 domain (e.g., from Bim or Noxa) that binds to MCL-1.

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent aggregation).

    • Test compounds (1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids) dissolved in DMSO.

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled BH3 peptide and MCL-1 protein are incubated together in the assay buffer in a microplate well. This results in a high fluorescence polarization signal due to the slow tumbling of the large protein-peptide complex.

    • Increasing concentrations of the test compound are added to the wells.

    • If the test compound binds to MCL-1, it will displace the fluorescent peptide, which will then tumble freely and more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

    • The plate is incubated to reach binding equilibrium.

  • Data Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as polarization versus the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent probe and its affinity for MCL-1.

MCL-1 Signaling Pathway and Mechanism of Inhibition

MCL-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic BH3-only proteins like Bim, Bak, and Noxa, preventing them from activating the effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

MCL-1 Signaling Pathway Role of MCL-1 in Apoptosis and Inhibition Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Noxa) Apoptotic_Stimuli->BH3_only Bax_Bak Bax / Bak BH3_only->Bax_Bak activates MCL1 MCL-1 MCL1->BH3_only sequesters Inhibitor 1-Sulfonylated THQ-6-COOH Inhibitor->MCL1 inhibits MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of MCL-1 by 1-sulfonylated THQ-6-COOH restores the apoptotic pathway.

By binding to the BH3-binding groove of MCL-1, the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid inhibitors prevent the sequestration of pro-apoptotic proteins. This leads to the activation of Bax and Bak, MOMP, the release of cytochrome c from the mitochondria, and ultimately, the induction of apoptosis in cancer cells that are dependent on MCL-1 for their survival.

Conclusion

The 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold represents a promising starting point for the development of novel MCL-1 inhibitors. The initial structure-activity relationship data indicates that the nature of the sulfonyl moiety is a critical determinant of inhibitory potency. Further exploration of substitutions on this group, guided by robust experimental protocols such as fluorescence polarization assays, will be essential for optimizing the efficacy of this inhibitor class. The insights provided in this guide are intended to support the ongoing research and development efforts in targeting MCL-1 for cancer therapy.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of X-ray crystallography and common spectroscopic techniques (¹H NMR, ¹³C NMR, and IR spectroscopy) for the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. While X-ray crystallography offers unparalleled, direct evidence of atomic arrangement, spectroscopic methods provide valuable, complementary data that can be used for routine analysis and confirmation.

This publication will delve into the experimental data and protocols for each technique, offering a clear comparison of their capabilities and limitations in the context of confirming the structure of this compound.

At a Glance: Comparing Structural Confirmation Techniques

The following table summarizes the key information that can be obtained from each analytical method for the structural confirmation of this compound.

FeatureSingle-Crystal X-ray Diffraction¹H NMR Spectroscopy¹³C NMR SpectroscopyIR Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Number of unique proton environments, chemical shifts (electronic environment), spin-spin coupling (connectivity), and integration (proton ratios).Number of unique carbon environments and chemical shifts (carbon skeleton).Presence of specific functional groups (e.g., C=O, O-H, N-H, C-H).
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).5-10 mg of sample dissolved in a deuterated solvent.10-50 mg of sample dissolved in a deuterated solvent.A few milligrams of solid sample.
Data Interpretation Direct, unambiguous structural determination.Inferential, requires analysis of chemical shifts, coupling patterns, and integration to deduce the structure.Inferential, provides information about the carbon framework.Inferential, indicates the presence or absence of functional groups.
Key Advantage Provides the "gold standard" for structural proof.High sensitivity and detailed information on proton connectivity.Provides a direct count of non-equivalent carbons.Rapid and simple method for functional group identification.
Limitation Growing suitable crystals can be challenging.Does not directly provide information on the carbon backbone or quaternary carbons.Lower sensitivity than ¹H NMR and does not typically show carbon-carbon coupling.Provides limited information on the overall molecular framework.

Visualizing the Workflow: From Synthesis to Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound like this compound, highlighting the definitive nature of X-ray crystallography versus the complementary, inferential role of spectroscopic methods.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Inferential) cluster_crystallography Crystallographic Analysis (Definitive) Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Initial Confirmation C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth For Definitive Proof Structure_Solution Structure Solution & Refinement H_NMR->Structure_Solution Provides Connectivity C_NMR->Structure_Solution Provides Carbon Skeleton IR->Structure_Solution Confirms Functional Groups XRD X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Confirmed Structure

Caption: Workflow comparing spectroscopic and crystallographic structural confirmation.

Experimental Data

X-ray Crystallography

While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline , provides a representative example of the data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for a Tetrahydroquinoline Derivative

ParameterValue
Chemical FormulaC₁₀H₁₃NO₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5865(2)
b (Å)9.2195(4)
c (Å)10.1924(4)
α (°)85.798(2)
β (°)84.686(2)
γ (°)77.166(2)
Volume (ų)508.89(4)
Z2
R-factor (%)3.8

Data from the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.[1]

This data provides the precise unit cell dimensions and symmetry, which, upon structure solution and refinement, yields the exact 3D coordinates of every atom in the molecule, confirming its connectivity and stereochemistry without ambiguity.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment.[2]

Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H
~7.4s1HAromatic H
~6.8d1HAromatic H
~3.4t2H-CH₂-N-
~2.9s3H-N-CH₃
~2.7t2HAr-CH₂-
~1.9m2H-CH₂-CH₂-CH₂-

Note: Approximate chemical shifts are inferred from the provided spectrum. 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'm' a multiplet.

¹³C NMR and IR Spectroscopy

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent system must be empirically determined.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg (for ¹H) or 10-50 mg (for ¹³C) of the sample is accurately weighed and dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (about 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample pellet or film is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

References

A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Moiety in Tetrahydroquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity while optimizing characteristics like potency, selectivity, and metabolic stability. This guide provides a comparative analysis of bioisosteric replacements for the carboxylic acid group within the context of tetrahydroquinoline-based inhibitors, a scaffold of significant interest in the development of novel therapeutics, particularly in oncology.

The carboxylic acid moiety is a common feature in many pharmacologically active molecules, often crucial for target engagement through interactions like hydrogen bonding and salt bridge formation. However, its presence can also confer undesirable properties, such as poor membrane permeability, rapid metabolism, and potential for off-target toxicities. Consequently, replacing the carboxylic acid with a suitable bioisostere is a frequently pursued optimization strategy. This guide will focus on the well-established bioisosteric replacement of carboxylic acids with hydroxamic acids, presenting comparative quantitative data for tetrahydroisoquinoline-based histone deacetylase (HDAC) inhibitors. We will also discuss other promising bioisosteres, including tetrazoles and acylsulfonamides.

Comparative Analysis of Carboxylic Acid and Hydroxamic Acid Bioisosteres in Tetrahydroisoquinoline-Based HDAC Inhibitors

The following tables present a direct comparison of the inhibitory activities of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and their corresponding hydroxamic acid bioisosteres. The data is collated from studies by Zhang et al., who first identified the carboxylic acid scaffold and subsequently developed the hydroxamic acid analogues, providing a consistent basis for comparison.[1][2]

Table 1: Comparison of Inhibitory Activity (IC50) of Tetrahydroisoquinoline Carboxylic Acids and Their Hydroxamic Acid Bioisosteres against Histone Deacetylases (HDACs)

Compound ID (Carboxylic Acid Series)R GroupIC50 (μM) vs. HeLa Nuclear Extract HDACs[2]Corresponding Compound ID (Hydroxamic Acid Series)IC50 (nM) vs. HDAC8[1]
7d 4-methoxy-N-phenylbenzamide1.00 ± 0.1625e 100
7a N-phenylbenzamide1.29 ± 0.1525a 200
8l 4-chlorophenyl1.06 ± 0.1434a 50
13a 4-methoxyphenyl0.58 ± 0.1034b 50

Note: The IC50 values for the carboxylic acid series were determined against a mixture of HDAC isoforms from HeLa nuclear extract, while the values for the hydroxamic acid series are specific for the HDAC8 isoform. This difference in assay methodology should be considered when comparing the absolute values.

Table 2: Comparison of Anti-proliferative Activity (IC50) of Tetrahydroisoquinoline Carboxylic Acids and Their Hydroxamic Acid Bioisosteres in Cancer Cell Lines

Compound ID (Carboxylic Acid Series)IC50 (μM) vs. A549 (Lung Carcinoma)[2]IC50 (μM) vs. HCT-116 (Colon Carcinoma)[2]Corresponding Compound ID (Hydroxamic Acid Series)IC50 (μM) vs. MDA-MB-231 (Breast Carcinoma)[1]IC50 (μM) vs. A549 (Lung Carcinoma)[1]
7d 12.314.825e 1.251.5
7a > 50> 5025a 2.55.0
8l 24.122.334a 0.630.75
13a 21.720.534b 1.251.25

From the data presented, it is evident that the bioisosteric replacement of the carboxylic acid with a hydroxamic acid group in this tetrahydroisoquinoline scaffold leads to a significant enhancement in both enzyme inhibitory potency and anti-proliferative activity.

Other Promising Bioisosteres for Carboxylic Acids

While the direct comparative data for tetrahydroquinoline inhibitors is most complete for hydroxamic acids, several other functional groups are widely recognized as effective carboxylic acid bioisosteres.[3]

  • Tetrazoles : With a pKa similar to that of carboxylic acids, 5-substituted-1H-tetrazoles can effectively mimic the anionic character of the carboxylate group.[4] They are generally more metabolically stable and can offer improved pharmacokinetic properties.

  • Acylsulfonamides : This acidic moiety is another common replacement for carboxylic acids, and in some cases, has led to derivatives with improved biological activity.

  • Tetrazolones : These have also been successfully employed as carboxylic acid bioisosteres, demonstrating comparable or improved activity and pharmacokinetic profiles in some instances.

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

The in vitro HDAC inhibitory activity of the compounds was assessed using a colorimetric assay with a HeLa nuclear extract as the source of HDACs.[2]

  • Preparation of HeLa Nuclear Extract : HeLa cells are cultured and harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized. After centrifugation, the nuclear pellet is resuspended in a nuclear extraction buffer and incubated on ice. The supernatant containing the nuclear extract is collected after centrifugation and stored at -80 °C.

  • Enzyme Inhibition Assay : The assay is performed in a 96-well plate. The reaction mixture contains the HeLa nuclear extract, the test compound at various concentrations, and the colorimetric substrate Boc-Lys(Ac)-pNA in an assay buffer. The reaction is initiated and incubated at 37 °C. The reaction is stopped by the addition of a developer containing trypsin. The absorbance is measured at 405 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the HDAC activity, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture : Human cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay : After the incubation period, MTT solution is added to each well and incubated for 4 hours at 37 °C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Bioisosteric Replacement Workflow

The following diagram illustrates the general workflow for the bioisosteric replacement of a carboxylic acid in a lead compound.

G cluster_0 Lead Identification & Optimization cluster_1 Bioisostere Evaluation A Initial Hit (Tetrahydroquinoline Scaffold) B Lead Compound (with Carboxylic Acid) A->B SAR Studies C Challenges: - Poor Permeability - Metabolic Instability B->C D Bioisosteric Replacement Strategy B->D E Hydroxamic Acid Analogue D->E F Tetrazole Analogue D->F G Acylsulfonamide Analogue D->G H Comparative Biological Evaluation (IC50, ADME, etc.) E->H F->H G->H I Optimized Candidate H->I

Caption: Workflow for bioisosteric replacement of a carboxylic acid.

Mechanism of Action of HDAC Inhibitors

The diagram below illustrates the role of HDACs in chromatin remodeling and gene expression, and how HDAC inhibitors counteract this process.

G cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitors A Histone Deacetylase (HDAC) C Deacetylated Histone A->C B Acetylated Histone B->A D Condensed Chromatin C->D E Transcriptional Repression D->E F Tetrahydroquinoline HDAC Inhibitor F->A Inhibition G Acetylated Histone H Relaxed Chromatin G->H I Transcriptional Activation (e.g., Tumor Suppressor Genes) H->I

Caption: Mechanism of action of HDAC inhibitors on chromatin.

References

Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for direct comparative studies on the in vitro and in vivo activity of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has revealed a significant lack of publicly available data. While the synthesis and chemical characterization of this specific compound have been documented, detailed biological activity reports, including quantitative data from in vitro and in vivo experiments, are not present in the reviewed literature. Therefore, a direct comparison as initially requested cannot be provided.

This guide will instead offer a broader perspective on the biological significance of the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds, which are prevalent in medicinal chemistry. This information may provide valuable context for researchers interested in this compound.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroquinoline nucleus is a core structure found in a multitude of synthetic pharmaceuticals and biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework. Domino reactions have proven to be a particularly effective strategy for synthesizing novel tetrahydroquinoline derivatives with diverse substitution patterns, leading to the development of new drug candidates.[1]

Biological Activities of Tetrahydroquinoline Derivatives

Research into various derivatives of the tetrahydroquinoline skeleton has revealed a broad spectrum of biological activities. Studies have reported that substituted tetrahydroquinolines exhibit antimicrobial, anti-tuberculosis, and anti-inflammatory properties.[2] The specific biological effects are highly dependent on the nature and position of the substituents on the tetrahydroquinoline ring system.

The Tetrahydroisoquinoline Scaffold: A Close Relative with Diverse Bioactivity

Closely related to tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines (THIQs) are also a significant class of compounds in medicinal chemistry, found in both natural products and synthetic molecules.[3][4] THIQ derivatives have been shown to possess a wide array of pharmacological activities, including:

  • Antitumor[4]

  • Antitubercular[4]

  • Antitrypanosomal[4]

  • Antibacterial[4]

  • Anti-HIV[4]

  • Anti-inflammatory[4]

  • Anti-Alzheimer's[4]

  • Anticonvulsant[4]

The biological potential of THIQ derivatives is also heavily influenced by the substituents on the heterocyclic ring.[4]

This compound in Synthesis

While direct biological activity data is scarce, "this compound" has been mentioned as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been prepared as part of the synthesis of fused 1,4-dihydrodioxin derivatives which act as inhibitors of heat shock transcription factor I (HSF1), a target implicated in proliferative diseases like cancer.[5] The 1H NMR spectra of the compound have also been reported, confirming its chemical synthesis and characterization.[6]

Conclusion

At present, there is insufficient experimental data in the public domain to construct a detailed comparison of the in vitro and in vivo activities of this compound. Researchers and drug development professionals interested in this specific molecule may need to conduct their own biological evaluations to ascertain its pharmacological profile. The broader families of tetrahydroquinolines and tetrahydroisoquinolines, however, represent a rich field of study with many compounds demonstrating significant and diverse biological activities. Future research into this compound could potentially uncover novel therapeutic applications, given the established potential of its core scaffold.

References

A Comparative Guide to Modern Tetrahydroquinoline Synthesis: Povarov Reaction vs. Iridium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the synthesis of tetrahydroquinolines remains a cornerstone of medicinal chemistry due to their prevalence in a wide array of bioactive molecules. This guide provides a detailed comparison of two prominent and distinct methodologies for their synthesis: the multicomponent Povarov reaction and the Iridium-catalyzed asymmetric transfer hydrogenation of quinolines. We present a side-by-side analysis of their performance, supported by experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic route to tetrahydroquinolines is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency. Below is a comparative summary of the Povarov reaction and Iridium-catalyzed asymmetric transfer hydrogenation, highlighting their respective strengths and substrate scope.

Multicomponent Povarov Reaction

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the construction of polysubstituted tetrahydroquinolines from simple starting materials: an aniline, an aldehyde, and an activated alkene.[1][2] Its multicomponent nature allows for significant molecular diversity in a single step.

EntryAniline (R¹)Aldehyde (R²)AlkeneCatalystYield (%)Isomer Ratio (cis:trans)
1AnilineBenzaldehyde2,3-DihydrofuranAlCl₃7560:40
2AnilineBenzaldehyde2,3-DihydrofuranCu(OTf)₂6055:45
3p-ToluidineBenzaldehyde2,3-DihydrofuranAlCl₃8065:35
4p-AnisidineBenzaldehyde2,3-DihydrofuranAlCl₃7058:42
5Anilinep-Chlorobenzaldehyde2,3-DihydrofuranAlCl₃8262:38
6Anilinep-Nitrobenzaldehyde2,3-DihydrofuranAlCl₃7868:32
7AnilineBenzaldehydeN-vinyl-2-pyrrolidinoneAlCl₃7270:30
8AnilineBenzaldehydeN-vinyl-2-pyrrolidinoneCu(OTf)₂6565:35

Data compiled from representative literature.[1]

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

For the enantioselective synthesis of chiral tetrahydroquinolines, the Iridium-catalyzed asymmetric transfer hydrogenation of quinolines stands out as a highly efficient method. This approach utilizes a chiral iridium complex to deliver hydrogen from a surrogate, such as a Hantzsch ester, with high levels of stereocontrol.[3]

EntrySubstrateCatalyst SystemYield (%)ee (%)
12-Methylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9582
22-Ethylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9680
32-Propylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9475
42-Phenylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9288
56-Methyl-2-phenylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9385
66-Methoxy-2-phenylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9186
76-Chloro-2-phenylquinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9084
82-(Thiophen-2-yl)quinoline[Ir(COD)Cl]₂/(S)-SegPhos/I₂9063

Data compiled from representative literature.[3][4]

Experimental Protocols

To ensure reproducibility, detailed experimental procedures for both methodologies are provided below.

General Protocol for the Multicomponent Povarov Reaction

This procedure outlines the synthesis of 2,4-disubstituted tetrahydroquinolines via a Lewis acid-catalyzed multicomponent Povarov reaction.[1]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq), the aldehyde (1.0 eq), and the Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂, 10 mol%).

  • Add anhydrous toluene as the solvent and stir the mixture at room temperature for approximately 10-15 minutes to allow for imine formation.

  • Add the activated alkene (e.g., 2,3-dihydrofuran or N-vinyl-2-pyrrolidinone, 1.2 eq) to the reaction mixture.

  • Heat the reaction to 45°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.

General Protocol for Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the enantioselective reduction of quinolines using a chiral iridium catalyst and a Hantzsch ester as the hydrogen source.[3]

  • In a Schlenk tube under an inert atmosphere, prepare the catalyst precursor by stirring a mixture of [Ir(COD)Cl]₂ (1 mol%) and (S)-SegPhos (2.2 mol%) in a 2:1 mixture of toluene and dioxane (2.5 mL total volume) at room temperature for 10 minutes.

  • To the catalyst solution, add iodine (I₂, 5 mol%).

  • Add the quinoline substrate (1.0 eq) to the reaction mixture.

  • Finally, add the Hantzsch ester (2.0 eq) to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoline.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Povarov reaction and the Iridium-catalyzed asymmetric transfer hydrogenation.

Povarov_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Aniline Aniline Imine_Formation Imine Formation (in situ) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Activated Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Catalyst_P Lewis Acid Catalyst Catalyst_P->Imine_Formation Imine_Formation->Cycloaddition Quench Quench Reaction Cycloaddition->Quench Extract Extraction Quench->Extract Purify_P Column Chromatography Extract->Purify_P Product_P Tetrahydroquinoline Purify_P->Product_P

Caption: Workflow for the Multicomponent Povarov Reaction.

Ir_Catalysis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_Ir Hydrogenation Reaction cluster_workup_Ir Workup & Analysis Ir_precursor [Ir(COD)Cl]₂ Catalyst_Ir Active Ir Catalyst Ir_precursor->Catalyst_Ir Ligand (S)-SegPhos Ligand->Catalyst_Ir Iodine Iodine Iodine->Catalyst_Ir Hydrogenation Asymmetric Transfer Hydrogenation Catalyst_Ir->Hydrogenation Quinoline Quinoline Substrate Quinoline->Hydrogenation Hantzsch_ester Hantzsch Ester Hantzsch_ester->Hydrogenation Purify_Ir Column Chromatography Hydrogenation->Purify_Ir Product_Ir Chiral Tetrahydroquinoline Purify_Ir->Product_Ir Analysis Chiral HPLC Product_Ir->Analysis

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

References

Cross-Validation of Analytical Data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of novel chemical entities is a cornerstone of successful drug development and research. This guide provides a comparative overview of potential analytical methodologies for the cross-validation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Given the absence of standardized analytical protocols for this specific compound in publicly available literature, this document outlines established methods for structurally similar compounds, such as tetrahydroquinoline derivatives and aromatic carboxylic acids. The focus is on providing a framework for developing and validating reliable analytical methods, ensuring data integrity and regulatory compliance.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a prevalent and versatile technique for the analysis of compounds with similar structures.

MethodPrincipleTypical Performance CharacteristicsAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a reversed-phase column, with detection via UV absorbance.Linearity (R²): >0.999Accuracy: 98-102%Precision (%RSD): <2%LOD/LOQ: Analyte dependent, typically in the ng/mL range.Widely available, robust, cost-effective, and suitable for routine analysis and purity assessments.Moderate sensitivity, potential for interference from co-eluting impurities that also absorb UV light.
HPLC-Fluorescence Separation via HPLC with detection based on the compound's native fluorescence or after derivatization.Linearity (R²): >0.999Accuracy: 98-102%Precision (%RSD): <2%LOD/LOQ: High sensitivity, often in the pg/mL range.Highly sensitive and selective for fluorescent compounds, reducing matrix interference.Not all compounds are naturally fluorescent; may require a derivatization step, adding complexity.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometry for detection and quantification based on mass-to-charge ratio.Linearity (R²): >0.99Accuracy: 85-115% (for bioanalysis)Precision (%RSD): <15% (for bioanalysis)LOD/LOQ: Very high sensitivity and selectivity, capable of pg/mL to fg/mL levels.Gold standard for bioanalysis due to exceptional sensitivity and specificity. Provides structural information.Higher cost of instrumentation and maintenance, more complex method development.

Experimental Protocol: A Generic HPLC-UV Method for Quantification

This protocol provides a starting point for the development of a validated HPLC-UV method for this compound. Optimization of the mobile phase, column, and other parameters will be necessary.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical-grade formic acid or other suitable buffer components.

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of the analyte (likely around 254 nm).

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., reaction mixture, biological fluid). It may involve dilution, filtration, protein precipitation, or solid-phase extraction.

4. Method Validation:

  • Perform method validation in accordance with ICH Q2(R1) guidelines, assessing the parameters outlined in the table below.

Key Analytical Method Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following table summarizes the key validation characteristics as per ICH Q2(R1) guidelines.

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay of a drug substance.
Accuracy The closeness of the test results obtained by the method to the true value.For assays, typically 98.0% to 102.0% recovery.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (%RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied.

Visualizing the Workflow and Cross-Validation

To ensure the reliability of analytical data, a structured workflow for method development and validation is essential. Furthermore, cross-validation between two different analytical methods can provide a higher level of confidence in the results.

Analytical_Method_Workflow cluster_Dev Development cluster_Val Validation (ICH Q2) cluster_App Application Dev Method Development & Optimization PreVal Pre-validation Assessment Dev->PreVal Spec Specificity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Routine Routine Analysis Robust->Routine Transfer Method Transfer Routine->Transfer Cross_Validation_Concept cluster_Method1 Primary Method (e.g., HPLC-UV) cluster_Method2 Alternative Method (e.g., LC-MS/MS) Sample Batch of Samples Method1 Analyze Samples Sample->Method1 Method2 Analyze Samples Sample->Method2 Results1 Results 1 Method1->Results1 Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) Results1->Compare Results2 Results 2 Method2->Results2 Results2->Compare Conclusion Conclusion on Data Concordance Compare->Conclusion

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, the following precautions should be taken:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]

  • Skin Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Impervious clothing should be worn to protect the body.[1]

  • Respiratory Protection: If dust or aerosols may be generated, use a particle respirator. For higher-level protection, appropriate respirator cartridges should be used.[1]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke when using this product.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The overarching federal framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[2]

  • Containerization and Labeling:

    • Place the waste in a suitable, closed, and properly labeled container.[1]

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Based on similar compounds, it should be kept away from strong oxidizing agents and strong acids.[3]

  • Engage a Licensed Professional Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[1][4] These companies are equipped to handle and transport chemical waste in compliance with all regulations.[4]

  • Manifesting: For transportation of hazardous waste, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[5] The disposal company will provide and assist in completing this documentation.

  • Recommended Disposal Method: The preferred method of disposal for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, the final determination should be made by the licensed disposal company.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative disposal parameters are not available. The following table summarizes key disposal-related information based on general hazardous waste regulations and data for analogous compounds.

ParameterGuidelineSource
EPA Waste Code To be determined by a licensed disposal service based on characterization.Professional Assessment
Container Type Suitable, closed, and non-reactive containers.[1]
Storage Conditions Cool, dry, and well-ventilated place.[1][1]
Disposal Method Incineration or other methods determined by a licensed disposal company.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Have this compound waste B Characterize waste: Assume hazardous in absence of specific data A->B C Package in a suitable, closed, and labeled container B->C D Store in a designated, secure, and well-ventilated area C->D E Contact a licensed professional waste disposal service D->E F Complete hazardous waste manifest E->F G Arrange for waste pickup and transportation F->G H Waste is transported to a permitted disposal facility G->H I Final disposal via incineration or other approved method H->I J End: Retain disposal records I->J

Caption: Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.